PE859
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBZHNVCLPHAKA-NSJFVGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PE859: A Technical Deep Dive into its Mechanism of Action as a Dual Inhibitor of Tau and Amyloid-Beta Aggregation
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PE859, a novel, orally bioavailable small molecule derived from curcumin. This compound has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease and other tauopathies by directly inhibiting the aggregation of both tau protein and amyloid-beta (Aβ) peptides. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative diseases.
Core Mechanism of Action: Direct Inhibition of Protein Aggregation
This compound's primary mechanism of action is the direct inhibition of the aggregation of both tau and Aβ, key pathological hallmarks of Alzheimer's disease.[1][2] Unlike many therapeutic candidates that target upstream or downstream cellular pathways, this compound appears to interact directly with these amyloidogenic proteins to prevent their misfolding and assembly into neurotoxic oligomers and fibrils.
Inhibition of Tau Aggregation
In vitro studies have shown that this compound effectively inhibits the aggregation of both full-length tau and its three-repeat microtubule-binding domain (3RMBD) in a concentration-dependent manner.[3] The inhibitory effect is observed at an early stage of aggregation, suggesting that this compound may interfere with the initial formation of tau oligomers or granules, which are considered to be highly neurotoxic species.[3] Circular dichroism spectroscopy has revealed that this compound prevents the conformational change of tau into a β-sheet-rich structure, a critical step in the formation of paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[1][3] Transmission electron microscopy has visually confirmed that this compound significantly reduces the formation of tau fibrils.[1][3]
Inhibition of Amyloid-Beta Aggregation
This compound also demonstrates a potent inhibitory effect on the aggregation of Aβ peptides.[2] In vitro assays using thioflavin T (ThT) fluorescence to monitor Aβ fibrillization show a significant reduction in Aβ aggregation in the presence of this compound.[2] This dual-inhibitory action on both tau and Aβ pathology makes this compound a particularly promising candidate for the treatment of Alzheimer's disease, where both pathologies are known to synergistically contribute to neurodegeneration.
While the direct inhibition of aggregation is the well-documented mechanism, the specific signaling pathways modulated by this compound remain to be fully elucidated. Current research has not yet detailed the effects of this compound on upstream tau kinases (such as GSK-3β or CDK5) or phosphatases (like PP2A). The current understanding points towards a direct binding interaction with monomeric or oligomeric species of tau and Aβ, thereby preventing their pathological self-assembly.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| In Vitro Tau Aggregation Inhibition | |
| Tau Construct | This compound Concentration |
| 3RMBD | 0.1 µM |
| 3RMBD | 1.0 µM |
| Full-length tau | 10 µM |
| In Vivo Efficacy in JNPL3 Transgenic Mice | |
| Treatment Group | Relative Amount of Sarkosyl-Insoluble Tau (Mean ± SE) |
| Vehicle | 48.0 ± 13.9 |
| This compound | 14.9 ± 3.5 |
| Data from Okuda et al. (2015).[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and standard laboratory practices.
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This assay is used to monitor the kinetics of tau fibril formation in the presence and absence of this compound.
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of Thioflavin T in distilled water and filter through a 0.22 µm syringe filter.
-
Prepare a stock solution of recombinant human tau protein (full-length or 3RMBD) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure :
-
In a 96-well black, clear-bottom plate, add the tau protein solution to a final concentration of 10 µM.
-
Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add an aggregation inducer, such as heparin, to a final concentration of 10 µM.
-
Add ThT to a final concentration of 25 µM.
-
Bring the final volume of each well to 100 µL with assay buffer.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Transmission Electron Microscopy (TEM) of Tau Fibrils
TEM is used to visualize the morphology of tau aggregates.
-
Sample Preparation :
-
Incubate 10 µM of 3RMBD tau with and without this compound (0.1 µM and 1 µM) at 37°C for 24 hours.
-
Apply a 5 µL aliquot of each sample to a carbon-coated grid for 1 minute.
-
Remove excess sample with filter paper.
-
Stain the grid with 5 µL of 2% phosphotungstic acid for 1 minute.
-
Remove excess stain and allow the grid to air dry.
-
-
Imaging :
-
Examine the grids using a transmission electron microscope at an appropriate magnification.
-
In Vivo Study in JNPL3 Transgenic Mice
This protocol outlines the assessment of this compound's efficacy in a mouse model of tauopathy.
-
Animal Model :
-
Use female JNPL3 transgenic mice, which express human tau with the P301L mutation, leading to the development of motor deficits and tau pathology.
-
-
Drug Administration :
-
Begin oral administration of this compound (e.g., via gavage or in medicated chow) or vehicle to the mice at an age before the typical onset of motor symptoms.
-
Continue daily administration for a predefined period (e.g., 6 months).
-
-
Behavioral Assessment :
-
At regular intervals, assess motor function using tests such as the rotarod, wire hang, or hindlimb clasping tests.
-
-
Biochemical Analysis :
-
At the end of the study, sacrifice the mice and harvest the spinal cords.
-
Prepare tissue homogenates and perform sequential extraction to isolate different tau fractions (tris-soluble, sarkosyl-soluble, and sarkosyl-insoluble).
-
Quantify the amount of tau in each fraction using Western blotting with appropriate anti-tau antibodies.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Preclinical Evaluation of PE859dot
digraph "PE859_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
"Start" [label="Hypothesis:\nthis compound inhibits protein aggregation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro" [label="In Vitro Studies", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "ThT_Assay" [label="ThT Fluorescence Assay\n(Tau & Aβ)", fillcolor="#FFFFFF", fontcolor="#202124"]; "TEM" [label="Transmission Electron Microscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; "CD_Spectroscopy" [label="Circular Dichroism Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; "In_Vivo" [label="In Vivo Studies\n(e.g., JNPL3, SAMP8 mice)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Drug_Admin" [label="Oral Administration of this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Behavioral" [label="Behavioral & Cognitive Tests", fillcolor="#FFFFFF", fontcolor="#202124"]; "Biochemical" [label="Biochemical Analysis of Brain Tissue\n(Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Conclusion" [label="Conclusion:\nthis compound reduces pathology and\nimproves function", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "In_Vitro" [color="#5F6368"]; "In_Vitro" -> "ThT_Assay" [color="#5F6368"]; "In_Vitro" -> "TEM" [color="#5F6368"]; "In_Vitro" -> "CD_Spectroscopy" [color="#5F6368"]; "ThT_Assay" -> "In_Vivo" [color="#5F6368", style=dashed]; "TEM" -> "In_Vivo" [color="#5F6368", style=dashed]; "CD_Spectroscopy" -> "In_Vivo" [color="#5F6368", style=dashed]; "In_Vivo" -> "Drug_Admin" [color="#5F6368"]; "Drug_Admin" -> "Behavioral" [color="#5F6368"]; "Behavioral" -> "Biochemical" [color="#5F6368"]; "Biochemical" -> "Conclusion" [color="#5F6368"]; }
References
- 1. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Probing the relevance of the accelerated aging mouse line SAMP8 as a model for certain types of neuropsychiatric symptoms in dementia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
PE859: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PE859 is a novel, orally bioavailable small molecule that has garnered significant attention in the field of neurodegenerative disease research. Identified as a potent dual inhibitor of both tau and amyloid-β (Aβ) aggregation, it represents a promising therapeutic candidate for Alzheimer's disease and other tauopathies. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for this compound, compiled from peer-reviewed literature and patent documentation. Quantitative data on its biological activity and pharmacokinetic properties are presented in a clear, tabular format. Additionally, this document includes detailed experimental protocols for key assays and visualizations of relevant pathways and workflows to support further research and development efforts.
Chemical Structure and Properties
This compound, systematically named 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole, is a curcumin derivative.[1][2][3] Its chemical structure is characterized by a central pyrazole ring linking an indole moiety and a substituted phenyl ring through ethenyl bridges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₄N₄O₂ | [1] |
| Molecular Weight | 448.52 g/mol | [1] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| CAS Number | 1402727-29-0 | [1] |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2012141228.[1][4] The following is a multi-step synthetic protocol based on the procedures outlined in the patent and related chemical literature.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (E)-3-(1H-indol-6-yl)acrylonitrile (Intermediate A)
-
To a solution of 1H-indole-6-carbaldehyde (1 equivalent) in toluene, add potassium carbonate (1.5 equivalents) and diethyl (cyanomethyl)phosphonate (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield (E)-3-(1H-indol-6-yl)acrylonitrile.
Step 2: Synthesis of 4-((Pyridin-2-yl)methoxy)-2-methoxybenzaldehyde (Intermediate B)
-
Dissolve 2-methoxy-4-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
-
To this mixture, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-((pyridin-2-yl)methoxy)-2-methoxybenzaldehyde.
Step 3: Synthesis of 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine
-
Dissolve (E)-3-(1H-indol-6-yl)acrylonitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.
-
The resulting crude product, 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine, can be used in the next step without further purification.
Step 4: Synthesis of this compound
-
To a solution of 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine (1 equivalent) in acetic acid, add 4-((pyridin-2-yl)methoxy)-2-methoxybenzaldehyde (1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield this compound.
Biological Activity and Pharmacokinetics
This compound has been demonstrated to inhibit the aggregation of both tau protein and amyloid-β peptides in a concentration-dependent manner.[1][2][5]
Table 2: In Vitro Biological Activity of this compound
| Target | Assay | IC₅₀ (µM) | Reference |
| Tau Aggregation (3RMBD) | Thioflavin T (ThT) fluorescence | 0.81 | [5] |
| Tau Aggregation (full-length) | Thioflavin T (ThT) fluorescence | 2.33 | [5] |
| Amyloid-β Aggregation | Thioflavin T (ThT) fluorescence | Not specified | [2][3] |
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and can cross the blood-brain barrier.[4]
Table 3: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg, oral administration)
| Parameter | Value | Reference |
| Cₘₐₓ (Plasma) | 2.005 µg/mL | [4] |
| Tₘₐₓ (Plasma) | 3 hours | [4] |
| Cₘₐₓ (Brain) | 1.428 µg/g | [4] |
| Tₘₐₓ (Brain) | 6 hours | [4] |
| Brain-to-Plasma Ratio | ~0.8 | [4] |
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of tau and Aβ protein aggregation.[1][2] This inhibition is believed to occur through the prevention of β-sheet formation, a critical step in the fibrillization process of these proteins.[1]
Caption: Proposed mechanism of action of this compound.
Key Experimental Methodologies
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
-
Reagents and Materials:
-
Recombinant human tau protein (full-length or fragments like 3RMBD)
-
Heparin (or another aggregation inducer)
-
This compound stock solution (in DMSO)
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplates
-
-
Procedure:
-
Prepare a reaction mixture containing tau protein and heparin in the assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 24-72 hours) to allow for aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
In Vivo Pharmacokinetic Study in Mice
-
Animals:
-
Use a suitable mouse strain (e.g., C57BL/6 or ICR mice).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in a vehicle like 0.5% carboxymethyl cellulose).
-
Administer a single dose of this compound (e.g., 40 mg/kg) to the mice via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 3, 6, 12, and 24 hours) post-administration, collect blood samples via cardiac puncture or another appropriate method.
-
Immediately after blood collection, perfuse the animals with saline and collect the brains.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from the plasma and brain homogenates using a suitable organic solvent.
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma and brain concentrations of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and the area under the curve (AUC).
-
Conclusion
This compound is a promising drug candidate with a well-defined chemical structure and a feasible synthetic route. Its ability to dually inhibit both tau and Aβ aggregation, coupled with its favorable pharmacokinetic profile, makes it a compelling subject for further investigation in the development of novel therapeutics for Alzheimer's disease and related neurodegenerative disorders. The information provided in this technical guide is intended to serve as a valuable resource for researchers in this field.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
In Vitro Evidence for PE859 Tau Aggregation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the existing in vitro evidence for the tau aggregation inhibition properties of PE859, a novel curcumin derivative. The information presented is based on published scientific literature and is intended to provide a comprehensive resource for researchers in the field of neurodegenerative diseases and drug development.
Quantitative Data Summary
This compound has been shown to inhibit the aggregation of both full-length human tau (2N4R) and a truncated form containing the three-repeat microtubule-binding domain (3RMBD) in a concentration-dependent manner. The inhibitory activity, as determined by Thioflavin T (ThT) fluorescence assays, is summarized in the table below.
| Tau Construct | Assay Type | Inducer | This compound IC50 (μM) | Reference |
| Full-length human tau (2N4R) | Thioflavin T (ThT) Fluorescence | Heparin | 2.23 | [1] |
| Three-repeat microtubule-binding domain (3RMBD) | Thioflavin T (ThT) Fluorescence | Heparin | 0.81 | [1] |
Key Experiments and Methodologies
The primary in vitro methods used to evaluate the efficacy of this compound as a tau aggregation inhibitor include Thioflavin T (ThT) fluorescence assays, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy.
Thioflavin T (ThT) Fluorescence Assay
This assay is a standard method for monitoring the formation of amyloid fibrils, such as aggregated tau. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Experimental Protocol:
-
Reagents:
-
Recombinant full-length human tau (2N4R) or 3RMBD of human tau
-
This compound dissolved in DMSO
-
Heparin solution (to induce aggregation)
-
Thioflavin T (ThT) solution
-
Phosphate-buffered saline (PBS) or similar buffer system
-
-
Procedure:
-
Tau protein is incubated with varying concentrations of this compound in a suitable buffer.
-
Heparin is added to the mixture to induce tau aggregation.
-
The reaction is incubated at 37°C with continuous shaking.
-
At specified time points, an aliquot of the reaction mixture is transferred to a microplate.
-
ThT solution is added to each well.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 444 nm and 485 nm, respectively.
-
The inhibition of tau aggregation is determined by the reduction in ThT fluorescence in the presence of this compound compared to a vehicle control.
-
Transmission Electron Microscopy (TEM)
TEM is employed to directly visualize the morphology of tau aggregates and to assess the effect of this compound on fibril formation.
Experimental Protocol:
-
Sample Preparation:
-
Reaction mixtures containing 10 μM 3RMBD, 10 μM heparin, and varying concentrations of this compound (e.g., 0, 0.1, or 1 μM) are incubated at 37°C for 24 hours.[1]
-
A small aliquot of each reaction mixture is applied to a carbon-coated grid.
-
-
Staining:
-
The grids are stained with a 2% solution of phosphotungstic acid.[1]
-
-
Imaging:
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is utilized to analyze the secondary structure of the tau protein and to determine if this compound prevents the conformational change from a random coil to a β-sheet structure, which is characteristic of tau aggregation.
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Analysis:
-
A decrease in the negative peak at approximately 220 nm in the presence of this compound indicates an inhibition of β-sheet formation.[1]
-
Visualizations
Experimental Workflow for In Vitro Tau Aggregation Inhibition Assays
References
In-Depth Technical Guide: Discovery and Development of PE859
For Researchers, Scientists, and Drug Development Professionals
Abstract
PE859 is a novel, orally bioavailable small molecule derived from curcumin, engineered to combat the core pathologies of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It is designed to serve as a detailed resource for researchers and professionals in the field of neurodegenerative disease drug development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's proposed mechanism of action through signaling pathway and experimental workflow diagrams.
Introduction
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks are believed to be central to the synaptic dysfunction and neuronal loss that underlie the cognitive decline in AD. This compound was developed as a dual inhibitor of both Aβ and tau aggregation, a therapeutic strategy aimed at simultaneously targeting two key pathogenic processes in AD.
Discovery and Preclinical Development
This compound is a synthetic derivative of curcumin, a natural compound known for its pleiotropic effects, including anti-inflammatory and antioxidant properties. Curcumin itself has shown some efficacy in preclinical models of AD, but its therapeutic potential has been limited by poor bioavailability. This compound was designed to improve upon the drug-like properties of curcumin while retaining its beneficial effects on protein aggregation.
Preclinical development of this compound has involved a series of in vitro and in vivo studies to assess its efficacy and mechanism of action. These studies have demonstrated that this compound effectively inhibits the aggregation of both Aβ and tau, protects against Aβ-induced cytotoxicity, and improves cognitive and motor function in mouse models of AD and tauopathy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Target | Metric | Value | Reference |
| Aβ Aggregation Assay | Aβ1-40 | IC50 | ~1 µM | [1][2] |
| Tau Aggregation Assay | 3RMBD | IC50 | 0.81 µM | [3] |
| Full-length tau | IC50 | 2.33 µM | [3] | |
| Cytotoxicity Assay | Aβ1-40 induced | EC50 | ~1 µM | [4] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (40 mg/kg, oral administration)
| Parameter | Value | Unit | Reference |
| Cmax (Blood) | 2.005 ± 0.267 | µg/mL | [5] |
| Tmax (Blood) | 3 | hours | [5] |
| Cmax (Brain) | 1.428 ± 0.413 | µg/g | [5] |
| Tmax (Brain) | 6 | hours | [5] |
| AUC (Blood) | 16.24 | µg·hr/mL | [5] |
| AUC (Brain) | 13.03 | µg·hr/g | [5] |
| Brain/Plasma Ratio | 0.80 | - | [5] |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment | Outcome | Result | Reference |
| SAMP8 Mice | 1 or 3 mg/kg/day, oral | Passive Avoidance Test | Ameliorated cognitive dysfunction | [1] |
| Aggregated Aβ and Tau | Reduced levels in the brain | [1] | ||
| JNPL3 (P301L) Mice | 40 mg/kg/day, oral | Motor Dysfunction | Delayed onset and progression | [2] |
| Sarkosyl-insoluble Tau | Significantly reduced levels | [2] |
Experimental Protocols
Amyloid-β (Aβ) Aggregation Assay (Thioflavin T)
This protocol is based on the methods described in the preclinical studies of this compound[1][2].
-
Preparation of Aβ1-40: Lyophilized Aβ1-40 peptide is dissolved in a suitable solvent (e.g., 100% 1,1,1,3,3,3-hexafluoro-2-propanol) and then lyophilized again to ensure a monomeric state. The peptide is then dissolved in phosphate-buffered saline (PBS) to a final concentration of 10 µM.
-
Incubation with this compound: Aβ1-40 solution is incubated with various concentrations of this compound (e.g., 0.3, 1, 3, or 10 µM) or vehicle control at 37°C for 48 to 96 hours with gentle agitation.
-
Thioflavin T (ThT) Fluorescence Measurement: After incubation, an aliquot of each sample is mixed with ThT solution (final concentration of approximately 5 µM) in a 96-well black plate.
-
Data Acquisition: Fluorescence intensity is measured using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of Aβ aggregation.
Tau Aggregation Assay (Thioflavin T)
This protocol is adapted from methodologies used in the evaluation of tau aggregation inhibitors[3].
-
Preparation of Tau Protein: Recombinant full-length human tau protein or a fragment such as the three-repeat microtubule-binding domain (3RMBD) is expressed and purified.
-
Induction of Aggregation: Tau protein (e.g., 10 µM) is incubated with an aggregation inducer, such as heparin (e.g., 2.5 µM), in the presence of various concentrations of this compound or vehicle control.
-
Incubation: The mixture is incubated at 37°C with continuous shaking for a specified period (e.g., up to 72 hours).
-
ThT Fluorescence Measurement: At selected time points, aliquots are taken and mixed with ThT solution in a 96-well plate.
-
Data Acquisition: Fluorescence is measured as described in the Aβ aggregation assay. Inhibition of tau aggregation is indicated by a reduction in ThT fluorescence.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the study by Okuda et al. (2017)[4].
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are treated with Aβ1-40 (10 µM) alone or in combination with various concentrations of this compound (0.1, 0.3, 1, or 3 µM) for 72 hours. Control groups include untreated cells and cells treated with this compound alone.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at approximately 570 nm using a microplate reader. Increased absorbance in the presence of this compound indicates a protective effect against Aβ-induced cytotoxicity.
Passive Avoidance Test in SAMP8 Mice
This protocol is based on the methods used to assess cognitive function in the Senescence-Accelerated Mouse Prone 8 (SAMP8) model[1].
-
Apparatus: A step-through passive avoidance apparatus consisting of a brightly lit compartment and a dark compartment connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.
-
Training (Acquisition Trial): Each mouse is placed in the lit compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours after the training, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds).
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of improved learning and memory. The effect of this compound is assessed by comparing the latencies of treated and vehicle control groups.
Rotarod Test in JNPL3 P301L Mice
This protocol is used to evaluate motor coordination and balance in the JNPL3 P301L tau transgenic mouse model[2].
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation and Training: Mice are acclimated to the apparatus and may undergo a training session at a constant low speed.
-
Testing: Mice are placed on the rod, which accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each mouse over several trials.
-
Data Analysis: An increased latency to fall in the this compound-treated group compared to the vehicle group indicates an improvement in motor function.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of both Aβ and tau protein aggregation. By binding to the monomeric or early oligomeric forms of these proteins, this compound is thought to prevent their conformational change into β-sheet-rich structures, thereby inhibiting the formation of toxic oligomers and fibrils.
While the direct molecular interactions of this compound with signaling pathway components are still under investigation, its ability to reduce the burden of toxic Aβ and tau species has significant downstream effects on neuronal signaling. The accumulation of Aβ and hyperphosphorylated tau is known to disrupt multiple signaling pathways crucial for neuronal survival and function.
Proposed Impact on Tau Phosphorylation Signaling
Hyperphosphorylation of tau is a critical step in the formation of NFTs and is regulated by a balance between the activities of tau kinases and phosphatases. Glycogen synthase kinase 3β (GSK-3β) is a primary tau kinase, while protein phosphatase 2A (PP2A) is the major tau phosphatase in the brain. In AD, the activity of GSK-3β is often elevated, and the activity of PP2A is reduced, leading to a state of tau hyperphosphorylation.
Although direct enzymatic assays with this compound on GSK-3β or PP2A have not been reported, by reducing the pool of aggregation-prone tau, this compound may indirectly influence these pathways. A reduction in soluble, pathological tau species could lead to a normalization of kinase and phosphatase activities.
Caption: Proposed mechanism of this compound on the tau phosphorylation pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical development of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical development workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a dual mechanism of action targeting both amyloid-beta and tau pathology. Its improved pharmacokinetic profile over its parent compound, curcumin, and demonstrated efficacy in preclinical models warrant further investigation and development. This technical guide provides a foundational resource for scientists and researchers to understand the discovery and development of this compound and to inform future studies in the field of neurodegenerative disease therapeutics.
References
- 1. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
- 2. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Phosphatases and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PE859 in Preventing Neurofibrillary Tangle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurofibrillary tangles (NFTs), intracellular aggregates of hyperphosphorylated tau protein, are a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies. The aggregation of tau is a critical step in the neurodegenerative cascade, making it a key therapeutic target. This technical guide provides an in-depth overview of PE859, a novel small molecule inhibitor of tau aggregation. We will explore its mechanism of action, present quantitative data from key preclinical studies, detail the experimental protocols used to evaluate its efficacy, and visualize the associated pathways and workflows.
Introduction to this compound
This compound, with the chemical name 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole, is a synthetic derivative of curcumin.[1] It has been identified as a potent inhibitor of tau aggregation, showing promise in preclinical models of tauopathies.[2][3] Furthermore, subsequent research has highlighted its dual inhibitory effect on both amyloid-beta and tau aggregation, suggesting a broader therapeutic potential for Alzheimer's disease.[4]
Mechanism of Action
This compound directly interferes with the aggregation process of the tau protein.[2] In tauopathies, the microtubule-associated protein tau detaches from microtubules, becomes hyperphosphorylated, and begins to self-aggregate.[5] This process starts with the formation of small oligomers, which then grow into larger filaments and eventually form the characteristic NFTs.[2]
This compound is believed to inhibit tau aggregation at an early stage, potentially interfering with the formation of oligomers or their subsequent assembly into larger structures.[2] Evidence suggests that this compound exerts its inhibitory effect by preventing the formation of beta-sheet structures, which are critical for the aggregation of tau into paired helical filaments (PHFs).[2]
Quantitative Data
The inhibitory efficacy of this compound on tau aggregation has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.
| In Vitro Inhibition of Tau Aggregation | |
| Tau Construct | IC50 Value (μM) |
| 3RMBD (three-repeat microtubule-binding domain) | 0.81[2][6] |
| Full-length tau (2N4R) | 2.23[2] |
| In Vivo Pharmacokinetics in Mice (40 mg/kg, oral administration) | |
| Parameter | Value |
| Maximum Concentration (Cmax) in Blood | 2.005 ± 0.267 μg/mL[2] |
| Time to Maximum Concentration (Tmax) in Blood | 3 hours[2] |
| Maximum Concentration (Cmax) in Brain | 1.428 ± 0.413 μg/g[2] |
| Time to Maximum Concentration (Tmax) in Brain | 6 hours[2] |
| In Vivo Efficacy in JNPL3 Transgenic Mice (40 mg/kg/day for 6 months) | |
| Outcome Measure | Result |
| Sarkosyl-insoluble aggregated tau | Significantly reduced[2][3] |
| Onset and progression of motor dysfunction | Significantly delayed[2][7] |
| Neuronal cell number (NeuN-positive cells) | Higher in this compound-treated mice compared to vehicle[2] |
Experimental Protocols
In Vitro Tau Aggregation Assay
This assay is used to assess the direct inhibitory effect of this compound on tau protein aggregation.
Methodology:
-
Protein Preparation: Recombinant human tau protein (either full-length or fragments like 3RMBD) is expressed and purified.
-
Aggregation Induction: Tau protein is incubated under conditions that promote aggregation, typically involving an aggregation inducer like arachidonic acid or heparin, at 37°C with agitation.
-
Inhibitor Treatment: this compound is added to the tau protein solution at various concentrations before the induction of aggregation. A vehicle control (e.g., DMSO) is also included.
-
Monitoring Aggregation: The extent of tau aggregation is monitored over time using a fluorescent dye called Thioflavin T (ThT). ThT binds to beta-sheet structures in the aggregated tau, resulting in an increase in fluorescence intensity.
-
Data Analysis: The fluorescence intensity is measured at different time points, and the IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of tau aggregation.
In Vivo Studies in JNPL3 Transgenic Mice
These studies evaluate the therapeutic efficacy of this compound in a living organism that develops tau pathology.
Methodology:
-
Animal Model: JNPL3 transgenic mice, which express a mutant form of human tau (P301L) and develop progressive motor dysfunction and neurofibrillary tangles, are used.[2]
-
Drug Administration: this compound is administered orally to the mice, typically mixed in their food or administered by gavage, at a specific dose (e.g., 40 mg/kg/day) for a defined period (e.g., 6 months).[2][7] A control group receives a vehicle.
-
Behavioral Assessment: Motor function is assessed using tests like the tail hanging test and the rotarod test to determine the onset and progression of motor deficits.[2][7]
-
Biochemical Analysis: After the treatment period, the brains and spinal cords of the mice are collected. The levels of different forms of tau (soluble, insoluble, and aggregated) are measured using techniques like Western blotting with specific antibodies (e.g., AT8 for phosphorylated tau). Sarkosyl extraction is often used to separate the insoluble, aggregated tau.[2]
-
Histopathological Analysis: Brain and spinal cord tissues are sectioned and stained to visualize neurofibrillary tangles and assess neuronal loss. Immunohistochemistry with antibodies against phosphorylated tau and neuronal markers (e.g., NeuN) is performed.[2]
Visualizations
Signaling Pathway
References
- 1. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 2. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]
The Potential of PE859 in Tauopathies: An In-depth Technical Review of Early-Stage Research
For Immediate Release
This whitepaper provides a comprehensive technical overview of the early-stage research on PE859, a novel small molecule inhibitor of tau protein aggregation, for an audience of researchers, scientists, and drug development professionals. The document synthesizes preclinical data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's potential as a therapeutic agent for tauopathies, a class of neurodegenerative diseases that includes Alzheimer's disease.
Core Findings on this compound
This compound, a synthetic derivative of curcumin, has demonstrated significant efficacy in preclinical models of tauopathy.[1][2] Early research indicates that this compound directly inhibits the aggregation of tau protein, a key pathological hallmark of these diseases.[1][3] Furthermore, studies have shown that this compound can also inhibit the aggregation of amyloid-β, suggesting a dual-modality action that could be beneficial for Alzheimer's disease.[2][4] Oral administration of this compound in a transgenic mouse model of tauopathy resulted in a notable reduction of aggregated tau in the central nervous system and a corresponding prevention of motor dysfunction progression.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Inhibition of Tau Aggregation
| Tau Construct | Assay | IC50 (μM) | Reference |
| 3RMBD (three-repeat microtubule-binding domain) | Thioflavin T (ThT) fluorescence assay | 0.81 | [3] |
| Full-length tau (2N4R) | Thioflavin T (ThT) fluorescence assay | 2.23 | [3] |
Table 2: In Vivo Efficacy in JNPL3 P301L Tau Transgenic Mice
| Parameter | Vehicle Group | This compound Treatment Group (40 mg/kg/day) | p-value | Reference |
| Sarkosyl-insoluble aggregated tau | - | Significant reduction | < 0.05 | [1] |
| Motor dysfunction (tail hanging test) | 57.1% of mice showed dysfunction | 30.6% of mice showed dysfunction | 0.006 | [5] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Time | Reference |
| Cmax (plasma) | 2.005 ± 0.267 µg/mL | 3 hours | [5] |
| Cmax (brain) | 1.428 ± 0.413 µg/g | 6 hours | [5] |
| AUC (plasma) | 16.24 µg·h/mL | - | [5] |
| AUC (brain) | 13.03 µg·h/g | - | [5] |
| Brain/Plasma Ratio (AUC) | 0.80 | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
In Vitro Tau Aggregation Assay (Thioflavin T Fluorescence)
-
Protein Preparation: Recombinant human tau (full-length 2N4R or 3RMBD fragment) was expressed in E. coli and purified.
-
Aggregation Induction: Tau protein (10 µM) was incubated with heparin (2.5 µM) in phosphate-buffered saline (PBS) at 37°C to induce aggregation.
-
Compound Incubation: this compound, dissolved in DMSO, was added to the tau-heparin mixture at various concentrations. The final DMSO concentration was kept below 1%.
-
Fluorescence Measurement: Thioflavin T (ThT) was added to the reaction mixture at a final concentration of 5 µM. ThT fluorescence, which correlates with the amount of aggregated tau, was measured at an excitation wavelength of 440 nm and an emission wavelength of 485 nm using a fluorescence plate reader. Measurements were taken at regular intervals over 24-48 hours.
In Vivo Study in JNPL3 P301L Tau Transgenic Mice
-
Animal Model: Male JNPL3 transgenic mice, which express the human P301L tau mutation and develop progressive motor deficits, were used.
-
Drug Administration: this compound was formulated in a vehicle solution and administered orally to the mice at a dose of 40 mg/kg/day for 6 months. A control group received the vehicle only.
-
Behavioral Assessment: Motor function was assessed weekly using the tail hanging test and the rotarod test.
-
Tissue Collection and Analysis: At the end of the study, mice were euthanized, and brain and spinal cord tissues were collected.
-
Biochemical Analysis: The levels of sarkosyl-insoluble aggregated tau were quantified using western blot analysis with anti-tau antibodies.
Pharmacokinetic Analysis
-
Dosing: A single oral dose of this compound (40 mg/kg) was administered to male ICR mice.
-
Sample Collection: Blood and brain samples were collected at various time points post-administration (1, 3, 6, 10, 15, and 24 hours).
-
Sample Preparation: Plasma was separated from blood by centrifugation. Brain tissue was homogenized.
-
LC-MS/MS Analysis: The concentration of this compound in plasma and brain homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and experimental workflow.
Caption: Proposed mechanism of this compound in inhibiting tau aggregation.
Caption: Experimental workflow for the in vivo efficacy study of this compound.
Caption: Logical relationship of this compound as a derivative of curcumin.
References
- 1. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]
- 3. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. researchgate.net [researchgate.net]
PE859: A Technical Guide to its Foundational Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE859 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly those characterized by the pathological aggregation of tau and amyloid-beta (Aβ) proteins. As a derivative of curcumin, this compound has been engineered to improve upon the pharmacokinetic properties of its parent compound while retaining and enhancing its neuroprotective activities. This technical guide provides an in-depth overview of the foundational preclinical studies that have established the neuroprotective profile of this compound, with a focus on its inhibitory effects on protein aggregation, in vivo efficacy, and putative mechanisms of action. The information is presented to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of neurodegenerative disorders.
In Vitro Efficacy: Inhibition of Protein Aggregation
This compound has demonstrated potent inhibitory activity against the aggregation of both tau and amyloid-beta, the two key pathological hallmarks of Alzheimer's disease and other neurodegenerative tauopathies.
Tau Aggregation Inhibition
In vitro studies have shown that this compound effectively inhibits the heparin-induced aggregation of both a truncated form of tau containing the microtubule-binding repeat domains (3RMBD) and full-length tau in a concentration-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Target | Assay Type | IC50 Value (µM) |
| Tau (3RMBD) | Thioflavin T (ThT) Fluorescence Assay | 0.81[1] |
| Full-Length Tau | Thioflavin T (ThT) Fluorescence Assay | 2.23[1] |
Amyloid-β Aggregation Inhibition
This compound also acts as a dual inhibitor by targeting the aggregation of amyloid-beta peptides.[2] Studies have demonstrated that this compound inhibits the aggregation of Aβ1-40 in a concentration-dependent manner.[3] While a specific IC50 value has not been reported in the foundational literature, significant inhibition was observed at concentrations ranging from 0.3 to 10 µM.[3]
| Target | Assay Type | Effective Concentrations (µM) |
| Amyloid-β (1-40) | Thioflavin T (ThT) Fluorescence Assay | 0.3 - 10[3] |
In Vivo Efficacy and Pharmacokinetics
The neuroprotective effects of this compound have been validated in a transgenic mouse model of tauopathy (JNPL3), and its pharmacokinetic profile demonstrates its suitability for in vivo applications.
Pharmacokinetic Profile
Following oral administration in mice, this compound demonstrates good absorption and brain penetration.[1][4] This is a critical attribute for a centrally acting therapeutic agent.
| Parameter | Value |
| Administration Route | Oral |
| Dose | 40 mg/kg[1] |
| Cmax (Blood) | 2.005 ± 0.267 µg/ml at 3 hours[1] |
| Cmax (Brain) | 1.428 ± 0.413 µg/g at 6 hours[1] |
| Brain-to-Plasma Ratio (AUC) | 0.80[1][4] |
In Vivo Neuroprotective Effects in a Tauopathy Mouse Model
Long-term oral administration of this compound to JNPL3 transgenic mice, which express a mutant form of human tau and develop progressive motor dysfunction, resulted in significant neuroprotective effects.[1]
| Animal Model | Treatment | Duration | Key Outcomes |
| JNPL3 (P301L human tau) Transgenic Mice | 40 mg/kg/day this compound (oral) | 6 months | - Significant reduction of sarkosyl-insoluble aggregated tau in the spinal cord.[1]- Prevention of the onset and progression of motor dysfunction.[1]- Significant improvement in tail hanging test (p=0.006) and rotarod test (p=0.013).[1] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Tau and Aβ Aggregation
This assay is used to monitor the formation of β-sheet-rich structures, characteristic of amyloid fibrils.
-
Reagents:
-
Recombinant human tau protein (full-length or 3RMBD) or synthetic Aβ1-40 peptide.
-
Heparin (for inducing tau aggregation).
-
Thioflavin T (ThT) solution.
-
This compound at various concentrations.
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Procedure:
-
Incubate the protein (tau or Aβ) with the aggregation inducer (heparin for tau) and different concentrations of this compound or vehicle control at 37°C with continuous agitation.
-
At specified time points, aliquots of the reaction mixture are transferred to a microplate.
-
ThT solution is added to each well.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).
-
The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in ThT fluorescence compared to the vehicle control at the final time point.
-
Sarkosyl-Insoluble Tau Extraction
This method is used to isolate aggregated, pathological tau from brain tissue.
-
Reagents:
-
Brain tissue (e.g., spinal cord from JNPL3 mice).
-
Homogenization buffer.
-
Sarkosyl (N-lauroylsarcosinate sodium salt) solution.
-
Ultracentrifuge.
-
SDS-PAGE and Western blot reagents.
-
Anti-tau antibodies.
-
-
Procedure:
-
Homogenize brain tissue in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Incubate the supernatant with sarkosyl solution.
-
Ultracentrifuge the sarkosyl-treated sample at high speed (e.g., 100,000 x g) to pellet the insoluble aggregated tau.
-
Wash the pellet to remove contaminants.
-
Resuspend the final pellet in a sample buffer for analysis by SDS-PAGE and Western blotting using anti-tau antibodies to quantify the amount of aggregated tau.
-
Signaling Pathways and Mechanisms of Action
While the primary mechanism of this compound's neuroprotective effect is attributed to the direct inhibition of tau and Aβ aggregation, its structural relationship to curcumin suggests the involvement of other neuroprotective pathways. Curcumin and its derivatives are known to possess antioxidant and anti-inflammatory properties.[5] A putative signaling pathway for the neuroprotective effects of this compound, based on the known activities of curcuminoids, is proposed below.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
Unveiling the Molecular Landscape: An In-depth Technical Guide to the Putative Binding Sites of PE859 on Tau Protein
For Immediate Release
This whitepaper provides a comprehensive technical overview of the current understanding of the binding interactions between the novel tau aggregation inhibitor, PE859, and the tau protein. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative diseases, particularly those focused on tauopathies such as Alzheimer's disease. While the precise binding sites of this compound on the tau protein have not yet been definitively elucidated through high-resolution structural studies, this guide synthesizes the available preclinical data to postulate the most probable interaction domains and the compound's mechanism of action.
Executive Summary
This compound, a derivative of curcumin, has emerged as a promising small molecule inhibitor of both amyloid-β and tau protein aggregation, key pathological hallmarks of Alzheimer's disease.[1][2] In vitro and in vivo studies have demonstrated its efficacy in reducing aggregated tau and ameliorating cognitive deficits in animal models.[2][3][4] The primary mechanism of action appears to be the inhibition of the formation of β-sheet structures, which are critical for the pathological aggregation of tau. Although direct structural evidence is pending, the microtubule-binding region (MBR) of the tau protein, particularly the hexapeptide motifs ³⁰⁶VQIVYK³¹¹ (PHF6) and ²⁷⁵VQIINK²⁸⁰, are strongly implicated as the putative binding sites for this compound. This guide will delve into the supporting evidence for this hypothesis, present the quantitative data on this compound's inhibitory activity, detail the experimental protocols used in its evaluation, and provide visualizations of the proposed mechanisms and workflows.
Proposed Mechanism of Action: Inhibition of β-Sheet Formation
The pathological aggregation of tau is characterized by a conformational change from its natively unfolded state to a highly organized, β-sheet-rich structure that forms paired helical filaments (PHFs) and ultimately neurofibrillary tangles (NFTs).[3] The inhibitory effect of this compound on tau aggregation is attributed to its ability to interfere with this process. Circular dichroism spectroscopy has shown that in the presence of this compound, the formation of β-sheet structures in tau is significantly reduced. This suggests that this compound may bind to tau monomers or early-stage oligomers, stabilizing a conformation that is less prone to aggregation.
The Putative Binding Sites on Tau Protein
While definitive experimental determination of the binding sites of this compound on the tau protein is not yet available in the public domain, a strong hypothesis can be formulated based on the known mechanisms of tau aggregation. The MBR of tau is central to its aggregation propensity. Within the MBR, two hexapeptide motifs, ³⁰⁶VQIVYK³¹¹ in the third repeat (R3) and ²⁷⁵VQIINK²⁸⁰ in the second repeat (R2), are known to be essential for the formation of the β-sheet structures that drive aggregation. It is therefore highly probable that this compound exerts its inhibitory effect by directly interacting with these critical regions.
The Microtubule-Binding Region (MBR)
The MBR of tau, comprising four imperfect repeat domains (R1-R4), is not only responsible for binding to microtubules but is also the core component of the aggregated tau found in NFTs. The inhibition of aggregation of a truncated tau construct containing only three microtubule-binding domains (3MBD) by this compound further supports the MBR as the primary target.[3]
The Hexapeptide Motifs: VQIVYK and VQIINK
The hexapeptide motifs ³⁰⁶VQIVYK³¹¹ and ²⁷⁵VQIINK²⁸⁰ are highly amyloidogenic and are considered the nucleation sites for tau aggregation. These short sequences can self-assemble into β-sheet-rich fibrils. Computational studies on other tau aggregation inhibitors have frequently identified these motifs as key binding sites.[1] It is plausible that this compound, through hydrophobic and hydrogen bonding interactions, binds to these motifs, thereby preventing their conformational transition into β-sheets and subsequent oligomerization.
Quantitative Data on this compound Inhibitory Activity
The inhibitory potency of this compound on tau aggregation has been quantified in in vitro assays. The following table summarizes the key findings from a study by Okuda et al. (2015).
| Tau Construct | Assay | IC₅₀ (μM) | Reference |
| 3RMBD (three-repeat microtubule-binding domain) | Thioflavin T aggregation assay | 0.81 | Okuda et al., 2015 |
| Full-length tau (2N4R) | Thioflavin T aggregation assay | 2.33 | Okuda et al., 2015 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the evaluation of this compound's effect on tau aggregation.
In Vitro Tau Aggregation Assay (Thioflavin T)
This assay is used to monitor the formation of β-sheet-rich amyloid fibrils in real-time.
-
Protein Preparation: Recombinant full-length human tau protein (2N4R isoform) or a truncated construct such as 3RMBD is expressed and purified.
-
Reaction Mixture: The tau protein is incubated in an aggregation-inducing buffer (e.g., containing heparin or arachidonic acid) in the presence or absence of various concentrations of this compound.
-
Incubation: The reaction mixtures are incubated at 37°C with continuous shaking to promote aggregation.
-
Fluorescence Measurement: At specific time points, aliquots of the reaction mixture are transferred to a microplate, and Thioflavin T (ThT) is added. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet structures.
-
Data Analysis: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm). The IC₅₀ value is calculated by determining the concentration of this compound that inhibits 50% of the tau aggregation compared to the control.
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the morphology of the tau aggregates formed in the in vitro assays.
-
Sample Preparation: Aliquots from the in vitro aggregation assay (with and without this compound) are applied to carbon-coated copper grids.
-
Staining: The grids are stained with a heavy metal stain, such as uranyl acetate or phosphotungstic acid, to enhance contrast.
-
Imaging: The grids are then examined under a transmission electron microscope to visualize the presence and morphology of tau fibrils. In the presence of effective inhibitors like this compound, a significant reduction in the number and length of fibrils is expected.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed binding of this compound to hexapeptide motifs within the MBR of tau, inhibiting aggregation.
Caption: Workflow for evaluating the inhibitory effect of this compound on tau aggregation.
Future Directions
To conclusively identify the binding sites of this compound on the tau protein, high-resolution structural biology techniques are required. Co-crystallization of this compound with tau fragments containing the MBR or the specific hexapeptide motifs for X-ray crystallography, or the use of saturation transfer difference nuclear magnetic resonance (STD-NMR) spectroscopy with full-length tau, would provide direct evidence of the binding interface at an atomic level. Furthermore, computational molecular docking and molecular dynamics simulations could offer valuable insights into the binding energetics and the specific amino acid residues involved in the interaction. Such studies would be instrumental in the rational design of next-generation tau aggregation inhibitors with improved potency and specificity.
References
- 1. Frontiers | Computational Insights Into the Inhibition Mechanism of Proanthocyanidin B2 on Tau Hexapeptide (PHF6) Oligomer [frontiersin.org]
- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PE859 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PE859 is a novel, orally bioavailable small molecule that has demonstrated efficacy in preclinical mouse models as an inhibitor of tau protein aggregation.[1][2][3] It also appears to inhibit the aggregation of amyloid-β. As the accumulation of aggregated tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, this compound presents a promising therapeutic candidate.[1][2][3] These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in mouse models, based on published preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the dosage, administration, and pharmacokinetics of this compound in mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Parameter | Details | Mouse Strain(s) | Reference |
| Dosage | 40 mg/kg/day | JNPL3 (P301L) | |
| Route of Administration | Oral (gavage) | JNPL3 (P301L), ICR | |
| Formulation (Chronic Study) | 5 mg/mL solution in 80% PEG400 and 20% water | JNPL3 (P301L) | |
| Formulation (PK Study) | 5 mg/mL solution in 80% PEG400, 10% HCO40, and 10% water | ICR | |
| Treatment Duration | 6 months (from 9 to 15 months of age) | JNPL3 (P301L) |
Table 2: Pharmacokinetic Properties of this compound in ICR Mice (40 mg/kg, Oral Administration)
| Parameter | Value | Time of Measurement | Reference |
| Cmax (Blood) | 2.005 ± 0.267 µg/mL | 3 hours | |
| Cmax (Brain) | 1.428 ± 0.413 µg/g | 6 hours | |
| AUC (Blood) | 16.24 µg·hr/mL | 0-24 hours | |
| AUC (Brain) | 13.03 µg·hr/g | 0-24 hours | |
| Brain-Plasma Ratio (AUC) | 0.80 | 0-24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to mice, based on the formulations used in published studies.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Deionized or distilled water
-
(For PK studies) HCO40 (polyoxyethylene castor oil derivative)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure for Chronic Study Formulation (5 mg/mL in 80% PEG400 / 20% Water):
-
Calculate Required Volumes: Determine the total volume of dosing solution needed. For a 25g mouse receiving a 40 mg/kg dose, the volume of a 5 mg/mL solution would be 0.2 mL.
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Prepare Vehicle: In a separate sterile tube, prepare the 80% PEG400 / 20% water vehicle by combining the appropriate volumes of each component. For example, to make 10 mL of vehicle, mix 8 mL of PEG400 with 2 mL of water.
-
Dissolve this compound: Add the vehicle to the tube containing the this compound powder.
-
Solubilize: Tightly cap the tube and vortex vigorously. If necessary, use a magnetic stirrer at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the prepared solution as per stability data for the compound, typically protected from light.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of this compound to mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or ball-tipped stainless steel)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be supported.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle if it is not already indicated.
-
-
Dosing:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Hold the restrained mouse in a vertical position to straighten the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle as you gently advance it to the predetermined depth. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned, dispense the solution slowly and steadily.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in the tau aggregation pathway.
Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing Circular Dichroism to Investigate the Inhibitory Effect of PE859 on Tau Protein Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauopathies, including Alzheimer's disease, are neurodegenerative disorders characterized by the abnormal aggregation of the microtubule-associated protein tau into neurofibrillary tangles.[1][2][3][4] This aggregation process involves a conformational change in the tau protein, from its native random coil structure to a pathological β-sheet-rich conformation. Therefore, inhibiting tau aggregation is a promising therapeutic strategy.[1][2][3][4] PE859 is a novel small molecule inhibitor of tau aggregation that has been shown to reduce the amount of aggregated tau and prevent the progression of neural dysfunction in preclinical models.[1][2][3][4]
Circular dichroism (CD) spectroscopy is a powerful biophysical technique used to study the secondary structure of proteins in solution.[5][6][7] This method is particularly well-suited for monitoring the conformational changes that occur during tau aggregation. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide quantitative information on the secondary structural elements of a protein, such as α-helices, β-sheets, and random coils.[5][6] These application notes provide a detailed protocol for using circular dichroism to study the inhibitory effect of this compound on the heparin-induced aggregation of the tau protein's microtubule-binding repeat domain.
Application Notes
Principle of the Assay
The aggregation of the tau protein is associated with a significant conformational change from a largely unfolded or random coil structure to a highly ordered β-sheet structure. Circular dichroism spectroscopy is highly sensitive to these structural changes. The far-UV CD spectrum of a random coil protein lacks distinct features, while the formation of a β-sheet structure results in a characteristic negative band around 220 nm.[1]
This assay utilizes CD spectroscopy to monitor the formation of β-sheet structures in a fragment of the tau protein containing the three microtubule-binding domains (3RMBD) in the presence of the aggregation inducer, heparin. The inhibitory effect of this compound on tau aggregation is quantified by measuring the reduction in the CD signal at 220 nm in the presence of the compound compared to the control (in the absence of this compound). A smaller negative peak at 220 nm in the presence of this compound indicates the inhibition of β-sheet formation and, consequently, the inhibition of tau aggregation.[1]
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on the secondary structure of aggregated tau protein using circular dichroism.
| Sample | Wavelength of Minimum Ellipticity (nm) | Interpretation |
| Aggregated Tau (3RMBD) without this compound | ~220 | Formation of β-sheet structure, characteristic of tau aggregation.[1] |
| Aggregated Tau (3RMBD) with this compound (10 µM) | Reduced ellipticity at ~220 | Inhibition of β-sheet formation, suggesting this compound inhibits tau aggregation.[1] |
Experimental Protocols
Materials and Reagents
-
Tau Protein: Purified recombinant human tau protein fragment containing the three microtubule-binding domains (3RMBD).
-
This compound: Synthesized and purified this compound.
-
Heparin: To induce tau aggregation.
-
Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4.
-
Circular Dichroism Spectrometer: A Jasco J-720 spectrometer or equivalent, capable of measurements in the far-UV range (190-250 nm).[1][3]
-
Quartz Cuvette: 1 mm path length.[1]
-
Incubator: Capable of maintaining a constant temperature of 37°C.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound's effect on tau aggregation using CD.
Detailed Protocol
-
Sample Preparation:
-
Prepare a stock solution of the 3RMBD tau protein fragment in the desired buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of heparin and this compound in the same buffer.
-
For the control sample, mix the 3RMBD tau protein (final concentration 25 µM) with heparin (final concentration 25 µM).[1]
-
For the test sample, mix the 3RMBD tau protein (final concentration 25 µM) with heparin (final concentration 25 µM) and this compound (final concentration 10 µM).[1]
-
Prepare a buffer blank containing only the buffer.
-
-
Incubation for Aggregation:
-
Incubate the control and test sample mixtures at 37°C for 24 hours to allow for tau aggregation.[1]
-
-
Circular Dichroism Measurement:
-
Set the temperature of the CD spectrometer's sample chamber to 25°C.[1]
-
Calibrate the instrument using a standard, if necessary.
-
Record the CD spectrum of the buffer blank from 190 nm to 250 nm.[1]
-
Record the CD spectra of the control and test samples over the same wavelength range. Use a 1 mm path length quartz cuvette.[1]
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the spectra of the control and test samples.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE) to normalize for concentration and path length, allowing for comparison between samples. The formula for MRE is: MRE = (Observed CD in millidegrees) / (10 * n * l * C) where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.
-
Compare the MRE values at ~220 nm for the control and test samples. A significant reduction in the negative MRE at this wavelength in the presence of this compound indicates inhibition of β-sheet formation.
-
Tau Aggregation Pathway and this compound Inhibition
Caption: Simplified pathway of tau aggregation and the inhibitory action of this compound.
Circular dichroism spectroscopy is an effective and relatively straightforward method for assessing the efficacy of potential inhibitors of tau protein aggregation, such as this compound. By providing direct insight into the secondary structural changes of the tau protein, this technique allows for the quantitative evaluation of a compound's ability to prevent the formation of pathological β-sheet structures. The protocol outlined in these application notes provides a robust framework for researchers in the field of neurodegenerative disease and drug discovery to screen and characterize novel tau aggregation inhibitors.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Circular dichroism - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: PE859 Treatment in JNPL3 and SAMP8 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
PE859 is a novel, orally administered, synthetic derivative of curcumin identified as a potent inhibitor of both tau and amyloid-β (Aβ) aggregation.[1][2][3] In neurodegenerative diseases characterized by protein misfolding, such as Alzheimer's disease (AD) and other tauopathies, the aggregation of tau protein into neurofibrillary tangles (NFTs) is a key pathological hallmark correlated with neuronal dysfunction and disease severity.[1] this compound represents a promising therapeutic candidate by directly targeting this aggregation process. The compound has demonstrated significant efficacy in preclinical studies using two distinct and relevant mouse models: the JNPL3 model of pure tauopathy and the SAMP8 model of accelerated senescence and sporadic AD-like pathology.
Mechanism of Action
This compound functions as a small molecule inhibitor of protein aggregation.[1][4] In the context of tauopathies, hyperphosphorylated tau proteins dissociate from microtubules and self-aggregate into toxic oligomers and paired helical filaments (PHFs), which ultimately form NFTs.[1] this compound is thought to intervene at an early stage in this cascade, possibly by inhibiting the formation of tau oligomers or granules, thereby preventing the subsequent formation of larger, insoluble aggregates.[1] Furthermore, studies in the SAMP8 model show that this compound also inhibits the aggregation of Aβ.[2][4] The compound effectively crosses the blood-brain barrier, a critical feature for drugs targeting central nervous system disorders, with a brain-to-plasma concentration ratio of approximately 0.80.[1]
Efficacy in the JNPL3 Mouse Model
The JNPL3 mouse model is a transgenic line that expresses a mutant form of human tau (P301L) associated with frontotemporal dementia, making it a valuable tool for studying tauopathies.[1][5] In this model, this compound treatment demonstrated a significant neuroprotective effect.
-
Reduction of Tau Pathology: Oral administration of this compound resulted in a significant reduction of sarkosyl-insoluble aggregated tau in the brains of JNPL3 mice.[1][6]
-
Prevention of Motor Dysfunction: The JNPL3 model develops characteristic motor deficits as pathology progresses. Treatment with this compound significantly delayed the onset and progression of this motor dysfunction.[1][7]
Efficacy in the SAMP8 Mouse Model
The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a non-transgenic model of accelerated aging that develops age-related learning and memory deficits.[8][9] It is considered a relevant model for sporadic AD, exhibiting pathologies of both Aβ and tau.[2][10]
-
Amelioration of Cognitive Deficits: this compound treatment ameliorated cognitive dysfunction in SAMP8 mice.[2][4]
-
Reduction of Aβ and Tau Aggregates: The compound successfully reduced the levels of aggregated Aβ and tau in the brains of treated SAMP8 mice, highlighting its dual inhibitory action.[2][4]
Data Presentation
Table 1: Summary of Quantitative Data for this compound Treatment in JNPL3 Mice
| Parameter Measured | Vehicle Group | This compound (40 mg/kg/day) | Outcome | p-value | Citation |
| Mortality | 4/49 mice died | 1/49 mice died | No significant difference | p = 0.18 | [1] |
| Body Weight | No significant change | No significant change | No significant difference | p = 0.71 | [1][7] |
| Motor Dysfunction (Tail Hanging) | 57.1% (28/49) dysfunctional | 30.6% (15/49) dysfunctional | Significant delay in dysfunction | p = 0.006 | [7] |
| Motor Performance (Rotarod) | N/A | N/A | Significant improvement in fall latency | N/A | [7] |
| Aggregated Tau (Sarkosyl-Insoluble) | N/A | N/A | Significant reduction | N/A | [1] |
Table 2: Summary of Quantitative Data for this compound Treatment in SAMP8 Mice
| Parameter Measured | Vehicle Group | This compound Treatment | Outcome | p-value | Citation |
| Cognitive Function | Impaired | Ameliorated | Significant improvement | N/A | [2][4] |
| Aggregated Aβ | Elevated | Reduced | Significant reduction | N/A | [2] |
| Aggregated Tau | Elevated | Reduced | Significant reduction | N/A | [2] |
| (Note: Specific quantitative values for cognitive tests and protein levels in the SAMP8 study were not detailed in the provided search results abstracts.) |
Experimental Protocols
Protocol: this compound Treatment and Analysis in JNPL3 Mice
3.1.1 Animals and Housing
-
Use male homozygous JNPL3 transgenic mice, which express human tau with the P301L mutation.[1]
-
House animals under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Randomly divide mice into a vehicle control group and a this compound treatment group (n=49 per group for the cited study).[1]
-
Ensure that outcome assessments (behavioral tests, biochemical analyses) are performed by personnel blinded to the treatment groups.[1]
3.1.2 Drug Formulation and Administration
-
Administer this compound orally at a dose of 40 mg/kg/day.[1][7]
-
For chronic studies, the compound can be mixed into the animal feed.
-
The treatment duration for demonstrating efficacy in preventing motor dysfunction is 6 months.[1][7]
-
Monitor animal body weight and general health throughout the treatment period.[1]
3.1.3 Motor Function Assessment
-
Tail Hanging Test:
-
Lift the mouse by its tail, suspending it approximately 10 cm above a surface.
-
Observe the hind limbs for signs of clasping, tremors, or rigidity, which are indicative of motor dysfunction.
-
Record the presence or absence of these phenotypes at regular intervals throughout the study.
-
-
Rotarod Test:
-
Place the mouse on the rotating rod of a rotarod apparatus.
-
The rod should accelerate at a programmed rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per animal and average the results to assess motor coordination and balance.
-
3.1.4 Biochemical Analysis of Tau Aggregation
-
Brain Tissue Homogenization:
-
Following euthanasia, harvest the brain and dissect the regions of interest (e.g., hindbrain, cortex).
-
Homogenize the tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Sarkosyl-Insoluble Fractionation:
-
Centrifuge the brain homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris.
-
Incubate the supernatant with 1% sarkosyl for 1 hour at 37°C with agitation.
-
Perform a second ultracentrifugation step (e.g., 100,000 x g) to pellet the sarkosyl-insoluble aggregated proteins.
-
Wash the pellet and resuspend it in a final buffer (e.g., Tris-HCl with SDS).
-
-
Western Blotting:
-
Separate the protein fractions via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for human tau (to detect the transgene product) and phosphorylated tau epitopes.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
Quantify band intensity to compare the levels of insoluble, aggregated tau between vehicle and this compound-treated groups.
-
Protocol: this compound Treatment and Analysis in SAMP8 Mice
3.2.1 Animals and Housing
-
Use SAMP8 mice, a model of accelerated senescence.[2] Use age-matched Senescence-Accelerated Resistant Mouse 1 (SAMR1) as a control strain for normal aging if required.[11]
-
Follow standard housing and husbandry procedures as described in section 3.1.1.
3.2.2 Drug Formulation and Administration
-
Administer this compound orally. While the specific dose and duration for the SAMP8 study are not detailed in the abstracts, a similar dosing strategy to the JNPL3 study may be applicable.
-
Monitor animals for any adverse effects throughout the treatment period.
3.2.3 Cognitive Function Assessment Note: The following are standard behavioral assays for assessing learning and memory in mouse models of AD and are likely methodologies for evaluating this compound in SAMP8 mice.[12][13][14]
-
Novel Object Recognition (NOR) Test:
-
Habituation: Allow the mouse to explore an empty arena.
-
Training/Familiarization: Place the mouse in the arena with two identical objects and record the time spent exploring each.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Record the time spent exploring the novel versus the familiar object. A preference for the novel object indicates intact recognition memory.
-
-
Morris Water Maze (MWM):
-
Acquisition Phase: Train the mouse to find a hidden platform in a circular pool of opaque water over several days, using distal cues for navigation. Record the escape latency and path length.
-
Probe Trial: After training, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. More time spent in the target quadrant indicates better spatial memory.
-
3.2.4 Biochemical Analysis of Aβ and Tau Aggregation
-
Brain Tissue Preparation: Homogenize brain tissue as described in section 3.1.4.1.
-
Protein Extraction: Perform sequential protein extractions to isolate soluble and insoluble fractions for both Aβ and tau analysis.
-
ELISA or Western Blot for Aβ: Use specific enzyme-linked immunosorbent assays (ELISAs) or Western blotting to quantify the levels of Aβ40 and Aβ42 in the brain homogenates.
-
Analysis of Tau Aggregation: Analyze sarkosyl-insoluble tau via Western blot as described in section 3.1.4.3.
Visualizations
Caption: Proposed mechanism of this compound in inhibiting the tau aggregation cascade.
Caption: Experimental workflow for the this compound study in the JNPL3 mouse model.
Caption: General experimental workflow for the this compound study in the SAMP8 mouse model.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitor of tau self-association in a mouse model of tauopathy: A preventive study in P301L tau JNPL3 mice | PLOS One [journals.plos.org]
- 6. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]
- 8. Characteristics of age-related behavioral changes in senescence-accelerated mouse SAMP8 and SAMP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MGI - Inbred Strains: SAMP8 [informatics.jax.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Probing the relevance of the accelerated aging mouse line SAMP8 as a model for certain types of neuropsychiatric symptoms in dementia [frontiersin.org]
- 12. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 14. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing PE859 Blood-Brain Barrier Permeability In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo assessment of blood-brain barrier (BBB) permeability of PE859, a novel curcumin derivative with potential therapeutic applications in neurodegenerative diseases. The protocols outlined below are designed to be detailed and reproducible for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
This compound is a small molecule inhibitor of both amyloid-beta (Aβ) and tau aggregation, two key pathological hallmarks of Alzheimer's disease.[1][2] For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier is a critical determinant of its efficacy. Therefore, robust and accurate in vivo assessment of BBB permeability is a crucial step in the preclinical development of this compound. This document provides detailed protocols for quantifying this compound concentrations in the brain and plasma of mice following oral administration, as well as a general protocol for assessing BBB permeability using tracer molecules.
Data Presentation
A study by Okuda et al. (2015) provides quantitative data on the concentration of this compound in the blood and brain of ICR mice after a single oral administration of 40 mg/kg.[3] The key pharmacokinetic parameters are summarized in the table below.
| Time (hours) | Mean Plasma Concentration (µg/mL ± SEM, n=4) | Mean Brain Concentration (µg/g ± SEM, n=4) |
| 1 | 1.500 ± 0.300 | 0.900 ± 0.200 |
| 3 | 2.005 ± 0.267 | 1.200 ± 0.300 |
| 6 | 0.800 ± 0.150 | 1.428 ± 0.413 |
| 10 | 0.200 ± 0.050 | 0.500 ± 0.100 |
| 15 | 0.050 ± 0.010 | 0.100 ± 0.020 |
| 24 | 0.008 ± 0.004 | 0.014 ± 0.004 |
Data extracted from Okuda et al., 2015.[3]
The data indicates that orally administered this compound is absorbed into the bloodstream and subsequently penetrates the brain.[3] The maximum concentration in the blood was observed at 3 hours post-administration, while the peak concentration in the brain occurred at 6 hours.[3] The brain-to-plasma concentration ratio, a key indicator of BBB penetration, can be calculated from this data.
Experimental Protocols
Protocol 1: In Vivo Quantification of this compound in Mouse Brain and Plasma
This protocol is adapted from the methods described by Okuda et al. (2015) and is designed to determine the concentration of this compound in the brain and plasma of mice following oral administration.[3]
Materials:
-
This compound
-
Vehicle solution: 80% PEG 400, 10% HCO-40, 10% water[3]
-
Male ICR mice (7 weeks old)[3]
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Blood collection tubes (e.g., with EDTA)
-
Saline, ice-cold
-
Surgical tools for dissection
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing:
-
Acclimate male ICR mice (7 weeks old) for at least one week before the experiment.
-
Prepare a 5 mg/mL solution of this compound in the vehicle.
-
Administer this compound orally to the mice at a dose of 40 mg/kg using an oral gavage needle.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 3, 6, 10, 15, and 24 hours) after administration, anesthetize the mice.
-
Perform a cardiac puncture to collect blood into EDTA-containing tubes.
-
Immediately after blood collection, perfuse the mice transcardially with ice-cold saline to remove blood from the brain tissue.
-
Carefully dissect the brain and rinse with ice-cold saline.
-
Weigh the brain tissue.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Process both plasma and brain homogenates to extract this compound (e.g., using protein precipitation or solid-phase extraction).
-
-
Quantification:
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Construct a standard curve using known concentrations of this compound to quantify the amount in the samples.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound in plasma (µg/mL) and brain (µg/g) at each time point.
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate the brain-to-plasma concentration ratio (Cbrain/Cplasma) at each time point.
-
Protocol 2: General In Vivo Blood-Brain Barrier Permeability Assay Using Fluorescent Tracers
This protocol provides a general method for assessing BBB permeability in mice using fluorescent tracers. This can be a useful complementary study to confirm BBB integrity or to investigate potential BBB disruption by a disease model or treatment.
Materials:
-
Fluorescent tracer (e.g., sodium fluorescein, Evans blue dye, or fluorescently labeled dextrans of various molecular weights)
-
Experimental mice and control mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Saline, ice-cold
-
Surgical tools for dissection
-
Homogenizer
-
Centrifuge
-
Fluorometer or fluorescence microscope
Procedure:
-
Tracer Administration:
-
Administer the fluorescent tracer to the mice via intravenous (tail vein) or intraperitoneal injection. The choice of tracer and route of administration will depend on the specific research question.
-
-
Tracer Circulation:
-
Allow the tracer to circulate for a defined period (e.g., 30-60 minutes).
-
-
Sample Collection:
-
Anesthetize the mice.
-
Perform a cardiac puncture to collect a blood sample.
-
Perfuse the mice transcardially with ice-cold saline to remove the tracer from the vasculature.
-
Dissect the brain and other organs of interest (e.g., liver, kidney as controls).
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma or serum.
-
Homogenize the brain and other organs in a suitable buffer.
-
Centrifuge the homogenates to obtain a clear supernatant.
-
-
Quantification:
-
Measure the fluorescence intensity of the plasma/serum and the tissue supernatants using a fluorometer.
-
For qualitative analysis, brain sections can be prepared and imaged using a fluorescence microscope to visualize tracer extravasation.
-
-
Data Analysis:
-
Calculate the permeability index by normalizing the tissue fluorescence to the plasma/serum fluorescence and the tissue weight.
-
Compare the permeability index between experimental and control groups.
-
Visualization
Signaling Pathway
Caption: Proposed mechanism of action of this compound in inhibiting amyloid-beta and tau aggregation pathways.
Experimental Workflow
Caption: Experimental workflow for in vivo assessment of this compound BBB permeability.
References
- 1. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 3. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PE859 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE859 is a novel small molecule inhibitor of both tau and amyloid-β (Aβ) aggregation, positioning it as a promising therapeutic candidate for Alzheimer's disease and other neurodegenerative disorders.[1] These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experimental settings to assess its efficacy and mechanism of action.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₂₄N₄O₂ |
| Molecular Weight | 448.52 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 10 mM) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (DMSO Stock) | -80°C for up to 6 months, -20°C for up to 1 month |
Preparation of this compound Solutions
This compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.4852 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
For Biochemical Assays (e.g., Thioflavin T Aggregation Assay): Dilute the 10 mM this compound stock solution in the appropriate assay buffer to the desired final concentration.
For Cell-Based Assays:
-
Prepare an intermediate dilution of the 10 mM this compound stock solution in sterile cell culture medium.
-
Further dilute the intermediate solution to the final desired working concentration in the cell culture medium.
-
Crucial Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Tau Aggregation Inhibition Assay using Thioflavin T (ThT)
This assay monitors the formation of β-sheet-rich structures, characteristic of tau fibrils, through the fluorescence of Thioflavin T.
Materials:
-
Recombinant tau protein (e.g., full-length tau or a fragment like K18)
-
Heparin (or another aggregation inducer)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
This compound working solutions
-
96-well black, clear-bottom microplates
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.2 µm filter. Protect from light and prepare fresh.
-
Prepare a stock solution of heparin in the assay buffer.
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) by diluting the stock solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Recombinant tau protein (final concentration, e.g., 2 µM)
-
Heparin (final concentration, e.g., 0.2 µM)
-
ThT (final concentration, 20-25 µM)
-
This compound working solution or vehicle control (DMSO at the same final concentration)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for up to 72 hours) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of this compound. The inhibition of tau aggregation is observed as a decrease in the fluorescence signal compared to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits 50% of tau aggregation, can be calculated from the dose-response curve.
Inhibition of Aβ Aggregation
A similar ThT-based assay can be used to assess the inhibitory effect of this compound on Aβ aggregation.
Materials:
-
Aβ peptide (e.g., Aβ₄₂)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT)
-
This compound working solutions
-
96-well black, clear-bottom microplates
Protocol:
-
Prepare Aβ oligomers or monomers according to established protocols.
-
Set up the assay in a 96-well plate with Aβ peptide, ThT, and various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or a vehicle control.
-
Incubate at 37°C and monitor the fluorescence as described for the tau aggregation assay.
Neuroprotection Assay in Cell Culture
This protocol outlines a general method to assess the protective effects of this compound against Aβ- or tau-induced cytotoxicity using the MTT assay.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Aβ₄₂ oligomers or pre-aggregated tau fibrils
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) for a few hours.
-
Add the toxic species (Aβ₄₂ oligomers or pre-aggregated tau) to the wells.
-
Include control wells: untreated cells, cells treated with the toxic species only, and cells treated with this compound only.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of cell viability for each treatment group relative to the untreated control. A protective effect of this compound is indicated by a significant increase in cell viability in the presence of the toxic species compared to the toxic species alone.
Quantitative Data Summary
| Assay | Compound | IC₅₀ Value (µM) | Reference |
| Tau Aggregation (heparin-induced, 3RMBD) | This compound | 0.81 | [Bioorg Med Chem Lett. 2015;25(1):119-22] |
| Tau Aggregation (heparin-induced, full length) | This compound | 2.23 | [Bioorg Med Chem Lett. 2015;25(1):119-22] |
| Aβ Aggregation | This compound | 1.2 | [J Alzheimers Dis. 2017;59(1):313-328][1] |
Signaling Pathway and Mechanism of Action
This compound is a direct inhibitor of both tau and Aβ aggregation. It is believed to interfere with the conformational changes that lead to the formation of β-sheet-rich fibrillar structures. By inhibiting the aggregation of these key proteins, this compound can mitigate their downstream toxic effects, which include synaptic dysfunction and neuronal cell death.
Caption: Mechanism of this compound as a dual inhibitor of tau and Aβ aggregation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for the in vitro characterization of this compound.
References
Application Notes and Protocols: PE859 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE859 is a novel small molecule that has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases, particularly those characterized by the aggregation of tau and amyloid-beta (Aβ) proteins. As a dual inhibitor of both tau and Aβ aggregation, this compound presents a promising multi-faceted approach to tackling the complex pathology of Alzheimer's disease and other tauopathies.[1][2] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective effects and its impact on tau phosphorylation.
Mechanism of Action
This compound has been shown to inhibit the heparin-induced aggregation of both the three-repeat microtubule-binding domain (3RMBD) and full-length tau in a concentration-dependent manner.[3] It is believed to interfere with the formation of beta-sheet structures, which are critical for the aggregation of tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[3] Furthermore, this compound effectively inhibits the aggregation of Aβ peptides.[4] By targeting the aggregation of both of these key pathological proteins, this compound may not only prevent the formation of toxic oligomers and fibrils but also protect neurons from their detrimental effects.
Data Presentation
In Vitro Inhibition of Tau Aggregation by this compound
| Tau Construct | IC50 Value (μM) | Assay Conditions | Reference |
| 3RMBD | 0.81 | Heparin-induced aggregation, Thioflavin T fluorescence | [3] |
| Full-length tau | 2.23 | Heparin-induced aggregation, Thioflavin T fluorescence | [3] |
Neuroprotective Effects of this compound against Aβ-induced Cytotoxicity in SH-SY5Y Cells
| This compound Concentration (μM) | Aβ1-40 Concentration (μM) | Incubation Time (h) | Cell Viability (% of control) | Cytotoxicity (% of max LDH release) | Reference |
| 0 | 10 | 72 | ~60% | ~40% | [4] |
| 0.1 | 10 | 72 | Increased | Decreased | [4] |
| 0.3 | 10 | 72 | Increased | Decreased | [4] |
| 1 | 10 | 72 | Significantly Increased | Significantly Decreased | [4] |
| 3 | 10 | 72 | Significantly Increased | Significantly Decreased | [4] |
Note: The above data is from studies on SH-SY5Y cells and serves as a strong starting point for designing experiments in primary neuron cultures. Optimal concentrations and incubation times may vary in primary neurons.
Experimental Protocols
Protocol 1: Preparation of Primary Neuron Cultures
This protocol describes the general procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the specific neuronal population and experimental requirements.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin-EDTA)
-
Digestion inhibitor (e.g., ovomucoid inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (plates or coverslips)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize pregnant rodent and dissect E18 pups.
-
Isolate cortices or hippocampi in ice-cold dissection medium.
-
Mince the tissue and transfer to the digestion solution.
-
Incubate at 37°C for the recommended time (e.g., 15-30 minutes for papain).
-
Stop the digestion by adding the digestion inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension to pellet the neurons.
-
Resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform half-media changes every 2-3 days.
Protocol 2: Neuroprotection Assay against Aβ-induced Toxicity
This protocol is adapted from studies using SH-SY5Y cells and provides a framework for assessing the neuroprotective effects of this compound in primary neuron cultures.
Materials:
-
Mature primary neuron cultures (e.g., 7-10 days in vitro)
-
This compound stock solution (dissolved in DMSO)
-
Aβ1-42 or Aβ1-40 peptide, pre-aggregated
-
Cell viability assay reagents (e.g., MTT or Calcein-AM)
-
Cytotoxicity assay reagents (e.g., LDH assay kit)
-
Plate reader
Procedure:
-
Prepare a working solution of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10 μM).
-
Pre-treat the primary neuron cultures with the this compound working solution for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Prepare aggregated Aβ peptide by incubating a stock solution at 37°C for 24-48 hours.
-
Add the pre-aggregated Aβ peptide to the this compound-treated and control wells to a final concentration known to induce toxicity (e.g., 5-10 μM).
-
Incubate the cultures for 24-72 hours.
-
Assess cell viability using the MTT assay. Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure absorbance at the appropriate wavelength.
-
Assess cytotoxicity by measuring LDH release into the culture medium using a commercially available kit.
-
Normalize the data to the vehicle-treated control group and analyze the results.
Protocol 3: Tau Phosphorylation Inhibition Assay
This protocol outlines a method to investigate the effect of this compound on tau phosphorylation in primary neurons, which can be induced by stressors like Aβ oligomers.
Materials:
-
Mature primary neuron cultures
-
This compound stock solution
-
Aβ1-42 oligomers (or other stimulus to induce tau hyperphosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies:
-
Total tau antibody (e.g., Tau-5)
-
Phospho-tau antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat mature primary neuron cultures with various concentrations of this compound (e.g., 0.1-10 μM) for a designated pre-treatment time.
-
Induce tau hyperphosphorylation by treating the cells with Aβ oligomers (e.g., 1-5 μM) for a specified duration (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total tau, phospho-tau, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-tau levels to total tau and the loading control.
Visualizations
References
- 1. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo | AlzPED [alzped.nia.nih.gov]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PE859 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE859 is a novel, orally bioavailable synthetic derivative of curcumin engineered to inhibit the aggregation of both tau and amyloid-beta (Aβ) proteins.[1][2] Pathological aggregation of these proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's disease and other tauopathies.[3][4][5] This document provides detailed experimental protocols and application notes for conducting preclinical efficacy studies of this compound in the context of both neurodegenerative diseases and, speculatively, in certain cancers where tau and Aβ pathways may be relevant.
Mechanism of Action: Inhibition of Tau and Aβ Aggregation
This compound has been shown to inhibit the formation of sarkosyl-insoluble aggregated tau and Aβ aggregation in vitro.[1][3] This inhibitory action is believed to be the primary mechanism through which this compound exerts its therapeutic effects. By preventing the formation of neurotoxic oligomers and fibrils, this compound may protect against downstream pathological events, including neuronal dysfunction and cell death.[1][4]
Signaling Pathways
The aggregation of tau and Aβ proteins is intertwined with several key signaling pathways that are dysregulated in neurodegenerative diseases. This compound, by inhibiting this aggregation, is hypothesized to modulate these pathways, thereby restoring cellular homeostasis.
Tau Phosphorylation and Aggregation Pathway: A critical pathway in tauopathies involves the hyperphosphorylation of tau, primarily by Glycogen Synthase Kinase 3β (GSK-3β).[2][5] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the subsequent aggregation of tau into neurofibrillary tangles (NFTs).[2] The PI3K/Akt pathway normally inhibits GSK-3β, and dysfunction in this pathway can lead to increased tau phosphorylation.[6] this compound, by directly inhibiting tau aggregation, may indirectly influence the dynamics of tau phosphorylation and its downstream consequences.
References
- 1. tandfonline.com [tandfonline.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Amyloid-β induced signaling by cellular prion protein and Fyn kinase in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Quantifying the Impact of PE859 on Tau Aggregation and Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of PE859's effects on tau pathology, with a focus on its well-documented role as a tau aggregation inhibitor. While direct quantitative data on tau phosphorylation is limited, this document summarizes the available information and provides detailed protocols for key experiments to assess the efficacy of this compound and similar compounds.
Introduction
This compound is a novel, orally bioavailable small molecule derived from curcumin that has been identified as a potent inhibitor of tau aggregation.[1][2][3] In various preclinical models of tauopathy, this compound has demonstrated the ability to reduce the accumulation of aggregated tau, prevent the onset and progression of motor dysfunction, and ameliorate cognitive deficits.[1][4] The primary mechanism of action of this compound is believed to be the direct inhibition of tau protein aggregation, thereby preventing the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease and other tauopathies.[1][3][5] While the direct impact of this compound on tau phosphorylation is not fully elucidated, a reduction in phosphorylated tau has been observed in vivo, likely as a downstream consequence of inhibiting aggregation.[1]
Mechanism of Action: Inhibition of Tau Aggregation
This compound has been shown to inhibit the aggregation of both full-length tau and the three-repeat microtubule-binding domain (3RMBD) of tau in a concentration-dependent manner.[1] The compound is thought to interfere with the formation of beta-sheet structures, which is a critical step in the cascade of tau aggregation from monomers to paired helical filaments (PHFs) and ultimately NFTs.[1]
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PE859 In Vivo Solubility and Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with PE859, a novel tau aggregation inhibitor. The information provided is intended to assist in overcoming challenges related to its solubility for in vivo studies.
Troubleshooting Guide
Researchers may encounter difficulties in solubilizing and administering this compound for in vivo experiments. This guide provides a systematic approach to troubleshooting common issues.
Problem: this compound precipitates out of solution during preparation or administration.
| Potential Cause | Suggested Solution |
| Inadequate Solvent System | The chosen vehicle may not have sufficient solubilizing capacity for the desired concentration of this compound. A known successful formulation for oral administration in mice is a solution of 80% PEG 400 and 20% water.[1] Another reported formulation is 80% PEG 400, 10% HCO-40 (a non-ionic surfactant), and 10% water.[2] |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming and sonication of the vehicle during dissolution can help. Ensure the solution is maintained at an appropriate temperature before and during administration to prevent precipitation. |
| Incorrect pH | The solubility of ionizable compounds is pH-dependent. While this compound's specific pKa is not readily available in the literature, adjusting the pH of the aqueous component of the vehicle (if applicable) could be explored. |
| High Concentration | The desired concentration may exceed the solubility limit of the chosen vehicle. It is recommended to start with the reported successful concentration of 5 mg/mL and adjust as necessary.[1][2] If a higher concentration is required, a different formulation strategy may be needed. |
Problem: Inconsistent results or low bioavailability in animal studies.
| Potential Cause | Suggested Solution |
| Poor Absorption | Due to its hydrophobic nature, this compound may have limited absorption from the gastrointestinal tract. The inclusion of surfactants, such as HCO-40, in the formulation can improve wetting and micellar solubilization, potentially enhancing absorption. |
| First-Pass Metabolism | Like its parent compound curcumin, this compound may be subject to rapid metabolism in the liver and intestines. Formulation strategies that enhance lymphatic transport, such as lipid-based formulations, can sometimes bypass first-pass metabolism. |
| Inadequate Dosing Technique | Improper oral gavage technique can lead to variability in the administered dose and stress to the animals, affecting physiological parameters. Ensure proper training and technique. |
| Vehicle Effects | The chosen vehicle itself can have physiological effects. For example, high concentrations of some surfactants or co-solvents can alter gut permeability. It is crucial to include a vehicle-only control group in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for in vivo oral studies with this compound?
A1: Based on published preclinical studies, a robust starting formulation for this compound is a solution of 80% PEG 400 and 20% water .[1] This vehicle was used to dissolve this compound at a concentration of 5 mg/mL for oral administration in mice at a dose of 40 mg/kg/day.[1] An alternative formulation that has been reported is 80% PEG 400, 10% HCO-40, and 10% water , also at a concentration of 5 mg/mL.[2]
Q2: What is the reported pharmacokinetic profile of this compound after oral administration?
A2: After oral administration of 40 mg/kg in mice, this compound was detected in both blood and brain tissue. The maximum concentration (Cmax) in the blood was 2.005 ± 0.267 µg/mL at 3 hours post-administration, and the Cmax in the brain was 1.428 ± 0.413 µg/g at 6 hours post-administration.[1] This demonstrates that orally administered this compound can cross the blood-brain barrier.[1]
Q3: Are there other potential solvents or formulation strategies that could be explored for this compound?
A3: While specific data for this compound in a wide range of solvents is limited, its parent compound, curcumin, is known to be soluble in organic solvents like DMSO, acetone, ethanol, and methanol. This compound itself is reported to be soluble at 10 mM in DMSO. For in vivo applications, more biocompatible formulation strategies are necessary. These can include:
-
Co-solvents: In addition to PEG 400, other polyethylene glycols (e.g., PEG 300), propylene glycol, or glycerin could be investigated.
-
Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) or Cremophor EL are commonly used to improve the solubility and absorption of hydrophobic compounds.
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the oral bioavailability of poorly water-soluble compounds.
Q4: How does this compound inhibit tau aggregation?
A4: this compound is a novel tau aggregation inhibitor.[1] It is believed to interfere with the formation of beta-sheet structures, which are characteristic of tau aggregates.[3] By inhibiting the aggregation of tau into neurotoxic forms, this compound has been shown to reduce the amount of sarkosyl-insoluble tau in the spinal cord of a transgenic mouse model of tauopathy.[1]
Experimental Protocols
Preparation of this compound Formulation (Based on Published Study)
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
Procedure:
-
Weigh the required amount of this compound to achieve a final concentration of 5 mg/mL.
-
In a sterile container, prepare the vehicle by mixing 80% (v/v) PEG 400 and 20% (v/v) sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring.
-
If necessary, gently warm the mixture and/or use a sonicator to aid in dissolution.
-
Visually inspect the solution to ensure that the this compound is fully dissolved and no particulate matter is present before administration.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified Tau aggregation pathway and the inhibitory action of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 3. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating PE859 In Vitro Success to In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the tau aggregation inhibitor, PE859. The focus is on addressing the common challenges encountered when replicating promising in vitro results in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays show that this compound is a potent inhibitor of tau aggregation, but I am not observing the expected therapeutic effect in my animal model. What are the potential reasons for this discrepancy?
Several factors can contribute to a disconnect between in vitro and in vivo results. The most common reasons include:
-
Pharmacokinetics and Bioavailability: this compound may not be reaching the target tissue (the brain) at a sufficient concentration or for a long enough duration to have a therapeutic effect. This can be due to poor absorption from the gut, rapid metabolism, or inability to cross the blood-brain barrier effectively.
-
Route of Administration: The method of delivering this compound to the animal model can significantly impact its bioavailability and efficacy.
-
Animal Model Specifics: The chosen animal model may not fully recapitulate the specific tau pathology that this compound is most effective against.
-
Off-Target Effects: In the complex biological environment of a living organism, this compound may have off-target interactions that are not present in a simplified in vitro system.
Q2: How can I assess the bioavailability of this compound in my animal model?
To determine if this compound is reaching the central nervous system, you can perform pharmacokinetic studies. This typically involves administering this compound to the animals and then collecting blood and brain tissue samples at various time points. The concentration of this compound in these samples is then measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
Q3: What is the reported brain-to-plasma ratio for this compound?
Published studies have shown that after oral administration of this compound at 40 mg/kg in mice, the maximum concentration in the brain was reached at 6 hours, while the maximum concentration in the blood was observed at 3 hours.[1] At 3 hours, the concentration in the brain was approximately 80% of that in the blood, suggesting good blood-brain barrier permeability.[1]
Q4: Are there known metabolites of this compound that could be affecting its activity in vivo?
The metabolic fate of this compound has not been extensively reported in publicly available literature. It is possible that the compound is metabolized into forms that are less active or have different properties. Investigating the metabolic profile of this compound in your animal model could provide valuable insights.
Troubleshooting Guide
Issue: No significant reduction in sarkosyl-insoluble aggregated tau in the brains of this compound-treated animals.
| Potential Cause | Troubleshooting Steps |
| Inadequate Brain Exposure | 1. Verify Dose and Formulation: Ensure the correct dose of this compound is being administered and that the formulation is appropriate for the chosen route of administration. 2. Pharmacokinetic Analysis: Measure this compound concentrations in the plasma and brain tissue over time to confirm target engagement. 3. Optimize Route of Administration: If oral administration results in low bioavailability, consider alternative routes such as intraperitoneal (IP) injection. |
| Timing of Treatment | 1. Initiate Treatment Earlier: The pathological cascade of tau aggregation may be too advanced for this compound to have a significant effect. Consider starting the treatment at an earlier disease stage in your animal model. 2. Extend Treatment Duration: A longer treatment period may be necessary to observe a reduction in established tau pathology. |
| Animal Model Variability | 1. Confirm Tau Pathology: Ensure your animal model develops the specific type of tau pathology that this compound is expected to inhibit. 2. Consider Genetic Background: The genetic background of the mouse strain can influence drug metabolism and disease progression. |
| Assay Sensitivity | 1. Optimize Sarkosyl Extraction: Ensure the protocol for extracting sarkosyl-insoluble tau is optimized and consistently applied. 2. Use Multiple Detection Methods: In addition to Western blotting, consider using other methods to quantify tau aggregates, such as ELISAs or immunohistochemistry. |
Quantitative Data Summary
The following table summarizes key quantitative data from a published preclinical study of this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| In Vitro IC50 (3RMBD tau) | 0.81 µM | N/A | N/A | [2] |
| In Vitro IC50 (full-length tau) | 2.33 µM | N/A | N/A | [2] |
| Max. Blood Concentration (Cmax) | 2.005 ± 0.267 µg/mL | Mouse | Oral (40 mg/kg) | [1] |
| Time to Max. Blood Conc. (Tmax) | 3 hours | Mouse | Oral (40 mg/kg) | [1] |
| Max. Brain Concentration (Cmax) | 1.428 ± 0.413 µg/g | Mouse | Oral (40 mg/kg) | [1] |
| Time to Max. Brain Conc. (Tmax) | 6 hours | Mouse | Oral (40 mg/kg) | [1] |
Experimental Protocols
In Vitro Tau Aggregation Assay (Thioflavin T)
This protocol is a generalized procedure based on published methods for assessing tau aggregation inhibitors.[3][4][5][6][7]
Materials:
-
Recombinant tau protein (full-length or a fragment such as K18)
-
Heparin (or another aggregation inducer)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS)
-
This compound or other test compounds
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of ThT in the assay buffer.
-
Prepare solutions of recombinant tau protein and heparin in the assay buffer.
-
Prepare serial dilutions of this compound.
-
In each well of the 96-well plate, combine the tau protein, heparin, ThT, and a specific concentration of this compound. Include control wells with no this compound and wells with only buffer and ThT for background fluorescence.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.
-
Plot the fluorescence intensity over time to generate aggregation curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of ThT fluorescence.
In Vivo Efficacy Study in a Tauopathy Mouse Model
This is a representative protocol based on the study of this compound in the JNPL3 P301L-mutated human tau transgenic mouse model.[1][8][9][10][11]
Animals:
-
JNPL3 transgenic mice expressing human P301L mutant tau.
-
Age-matched wild-type littermates as controls.
Treatment:
-
Prepare a formulation of this compound suitable for oral administration (e.g., suspended in a vehicle like 0.5% methylcellulose).
-
Administer this compound or the vehicle to the mice daily by oral gavage at a specified dose (e.g., 40 mg/kg/day).
-
Treat the animals for a pre-determined duration (e.g., 6 months).
Outcome Measures:
-
Behavioral Analysis: Assess motor function using tests like the rotarod to monitor for improvements in the this compound-treated group.
-
Biochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Prepare brain homogenates and perform sarkosyl extraction to isolate insoluble tau aggregates.
-
Quantify the levels of sarkosyl-insoluble tau using Western blotting with anti-tau antibodies.
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections using anti-tau antibodies to visualize and quantify tau pathology.
-
Visualizations
Caption: this compound is hypothesized to inhibit the initial aggregation of soluble tau monomers into toxic oligomers.
Caption: A generalized workflow for progressing a tau aggregation inhibitor from in vitro screening to in vivo testing.
Caption: A decision tree for troubleshooting the lack of in vivo efficacy of this compound.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 6. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 9. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-target Effects of PE859 in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of PE859 in neuronal cells. This compound is a novel curcumin derivative designed as a dual inhibitor of amyloid-beta and tau aggregation. While its on-target effects are promising for neurodegenerative disease research, a thorough understanding of its potential off-target activities is crucial for accurate data interpretation and preclinical safety assessment.
Troubleshooting Guides
This section addresses specific experimental issues that may arise when evaluating the off-target profile of this compound in neuronal cultures.
Issue 1: Unexpected Neuronal Toxicity Observed at Low this compound Concentrations
Symptoms:
-
Increased cell death observed through microscopy.
-
Reduced cell viability in assays like MTT or CellTiter-Glo®.
-
Altered neuronal morphology, such as neurite retraction or blebbing.
Potential Causes & Troubleshooting Steps:
-
Compound Purity and Stability:
-
Verify Purity: Ensure the this compound stock is of high purity (>98%) using techniques like HPLC. Impurities could be responsible for the observed toxicity.
-
Assess Stability: this compound, like other curcumin derivatives, may be unstable under certain conditions (e.g., light exposure, high pH). Prepare fresh solutions for each experiment and protect from light.
-
-
Off-Target Cytotoxicity:
-
Hypothesis: this compound may be inhibiting essential cellular pathways at concentrations close to its effective dose for aggregation inhibition.
-
Action: Perform a dose-response curve with a wider range of concentrations to determine a more precise IC50 for toxicity. Compare this to the concentration required for inhibiting tau or amyloid-beta aggregation.
-
-
Mitochondrial Dysfunction:
-
Hypothesis: Some small molecules can disrupt mitochondrial function, leading to apoptosis.
-
Action: Assess mitochondrial health using assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration (e.g., Seahorse XF Analyzer).
-
Experimental Workflow for Troubleshooting Unexpected Toxicity:
Caption: Troubleshooting workflow for unexpected this compound-induced neuronal toxicity.
Issue 2: Inconsistent Results in Kinase Inhibition Assays
Symptoms:
-
High variability in kinase inhibition data between experimental replicates.
-
Discrepancies between in vitro biochemical assays and cellular target engagement assays.
Potential Causes & Troubleshooting Steps:
-
Assay Conditions:
-
ATP Concentration: Ensure the ATP concentration in your biochemical kinase assay is at or near the Km for each kinase, as this can significantly impact the apparent IC50 of ATP-competitive inhibitors.
-
Compound Aggregation: this compound may aggregate at higher concentrations, leading to non-specific inhibition. Include detergents like Triton X-100 or Tween-20 in your assay buffer to minimize this.
-
-
Cellular Context:
-
Cellular ATP Levels: Intracellular ATP concentrations are typically much higher than those used in biochemical assays. This can lead to a rightward shift in the IC50 for ATP-competitive inhibitors in cellular assays.
-
Cell Permeability: Confirm that this compound can efficiently cross the cell membrane to engage with intracellular kinases.
-
Logical Relationship of Troubleshooting Inconsistent Kinase Assay Data:
Caption: Potential causes for inconsistent kinase inhibition data.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target liabilities for a curcumin derivative like this compound in neuronal cells?
A1: Curcumin and its derivatives are known to be promiscuous binders, potentially interacting with multiple cellular targets.[1][2][3] Based on the literature for similar compounds, potential off-target liabilities in neuronal cells include:
-
Kinase Inhibition: Many small molecules exhibit off-target kinase activity. A comprehensive kinase screen is recommended to identify any unintended kinase targets of this compound.
-
Mitochondrial Effects: Curcumin analogs have been reported to affect mitochondrial function, which can lead to cytotoxicity.[4]
-
Modulation of Signaling Pathways: Curcumin can influence various signaling pathways, including those involved in oxidative stress response and inflammation.[1][2]
-
Protein Thiol Reactivity: The Michael acceptor moiety present in curcumin and some of its derivatives can react with protein thiols, leading to non-specific covalent modification of proteins.
Q2: How can I determine if this compound is engaging with off-targets in my neuronal cell cultures?
A2: A multi-pronged approach is recommended to identify off-target engagement:
-
Kinase Selectivity Profiling: Utilize a commercial kinase profiling service to screen this compound against a broad panel of kinases at a fixed concentration (e.g., 1 µM). Follow up with IC50 determination for any significant hits.
-
Whole-Cell Proteomics: Employ quantitative mass spectrometry-based proteomics (e.g., using SILAC or TMT labeling) to identify changes in protein expression and post-translational modifications in response to this compound treatment. This can reveal unexpected pathway modulation.
-
RNA-Sequencing: Perform RNA-seq to analyze global changes in gene expression. This can provide insights into the cellular pathways affected by this compound.
Q3: My RNA-seq data shows significant changes in gene expression unrelated to amyloid-beta or tau pathology after this compound treatment. What is the next step?
A3: This is a strong indication of off-target effects. The next steps should focus on validating and understanding these findings:
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify the signaling pathways that are significantly enriched in your differentially expressed gene list.
-
Target Validation: For the most promising off-target pathways, use orthogonal methods to validate the effect of this compound. For example, if a kinase pathway is implicated, use Western blotting to check the phosphorylation status of key downstream substrates.
-
Phenotypic Assays: Design functional assays to determine the physiological consequence of the observed off-target activity. For example, if a pathway involved in synaptic plasticity is affected, you could perform electrophysiological recordings.
Hypothetical Off-Target Signaling Pathway for this compound:
Caption: A hypothetical signaling pathway illustrating a potential off-target effect of this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for in vitro kinase selectivity profiling. It is recommended to use a commercial service for broad kinome screening.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (specific to each kinase)
-
Purified active kinases
-
Kinase-specific substrates
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. The final concentrations should span a wide range to determine an accurate IC50.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO).
-
Add 2 µL of the kinase working solution.
-
Initiate the reaction by adding 2 µL of the ATP/substrate working solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary Table (Hypothetical Kinase Profiling Results for this compound at 1 µM):
| Kinase Target | % Inhibition at 1 µM this compound |
| GSK3β | 8% |
| CDK5 | 12% |
| MAPK1 | 65% |
| MAPK14 (p38α) | 72% |
| ROCK1 | 5% |
| PKA | 3% |
| ... | ... |
Data is hypothetical and for illustrative purposes only.
Protocol 2: Whole-Cell Proteomic Analysis of Neuronal Cells
This protocol provides a general workflow for preparing whole-cell lysates from neuronal cultures for LC-MS/MS analysis.
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
DTT, iodoacetamide
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction cartridges
Procedure:
-
Cell Treatment: Treat neuronal cultures with this compound at the desired concentration and duration. Include a vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating at room temperature in the dark for 45 minutes.
-
-
Trypsin Digestion:
-
Dilute the protein sample with ammonium bicarbonate buffer.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 cartridges.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the peptides in an appropriate solvent and analyze by LC-MS/MS.
-
Data Analysis: Use software like MaxQuant or Proteome Discoverer to identify and quantify proteins. Perform pathway analysis on differentially expressed proteins.
Protocol 3: MTT Assay for Neuronal Cell Viability
This protocol describes a colorimetric assay to assess cell viability based on mitochondrial reductase activity.[5][6][7][8]
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time (e.g., 24, 48 hours). Include untreated and vehicle controls.
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary Table (Hypothetical MTT Assay Results for this compound):
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0.1 | 98 ± 4 |
| 1 | 95 ± 5 |
| 10 | 85 ± 7 |
| 25 | 52 ± 6 |
| 50 | 21 ± 3 |
| 100 | 5 ± 2 |
Data is hypothetical and for illustrative purposes only. IC50 for toxicity would be calculated from this data.
References
- 1. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supplementation with Curcuma longa Reverses Neurotoxic and Behavioral Damage in Models of Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing PE859 for Tau Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PE859 for tau inhibition assays. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit tau aggregation?
This compound is a novel, orally bioavailable small molecule that has been identified as an inhibitor of tau aggregation.[1][2] It is a derivative of curcumin.[3][4] Its mechanism of action involves interfering with the formation of beta-sheet structures, which are characteristic of tau fibrils.[5] By inhibiting the aggregation process, this compound has been shown to reduce the levels of sarkosyl-insoluble aggregated tau.[1] Studies suggest that this compound may inhibit tau aggregation at the oligomer or granule formation stage.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will depend on the specific tau construct and assay conditions. However, published data can provide a starting point. For heparin-induced aggregation assays, the IC50 values have been reported as:
-
0.81 µM for the three-repeat microtubule-binding domain (3RMBD) of tau.[1][5]
-
2.23 µM for full-length tau (2N4R).[1]
A concentration-dependent inhibition is typically observed, and it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1]
Q3: Is this compound effective in vivo?
Yes, studies have demonstrated the in vivo efficacy of this compound. Oral administration of this compound to a transgenic mouse model of tauopathy (JNPL3 P301L) resulted in a significant reduction of sarkosyl-insoluble aggregated tau in the spinal cord.[1][6][7] This reduction in tau pathology was accompanied by an improvement in motor function.[1] Furthermore, this compound has been shown to have good blood-brain barrier permeability, which is crucial for a central nervous system (CNS) drug.[1]
Q4: What tau constructs can be used with this compound?
This compound has been shown to be effective in inhibiting the aggregation of various tau constructs, including:
-
Full-length human tau (2N4R), which contains four microtubule-binding repeat domains.[1][8][9]
-
The three-repeat microtubule-binding domain (3RMBD) of tau.[1][8][9]
The IC50 value for the 3RMBD is lower than that for the full-length tau, suggesting potential differences in the binding and inhibitory mechanism between these constructs.[1]
Troubleshooting Guide
Q5: My Thioflavin T (ThT) assay results are inconsistent or show high background fluorescence. What could be the cause?
Inconsistent ThT assay results can arise from several factors:
-
This compound Fluorescence Interference: Compounds with structural similarities to ThT, such as some polyphenols, can quench its fluorescence, leading to false positives.[10][11] It is crucial to run a control with this compound and ThT in the absence of tau to check for any direct interaction or fluorescence quenching.
-
ThT Interaction with Monomeric Protein: ThT can interact with disordered monomers of proteins like α-synuclein, which may alter fibrillation kinetics.[10][11] While this has been noted for α-synuclein, it is a potential consideration for tau as well.
-
Buffer Conditions: The buffer composition and pH can influence both tau aggregation and ThT fluorescence.[12] Ensure consistent buffer preparation and consider if any components of your buffer could be interfering with the assay.
-
Reagent Quality: The quality of the recombinant tau protein is critical. The presence of pre-existing aggregates or fragments can lead to high initial fluorescence and variable aggregation kinetics.[13]
Q6: The aggregation kinetics in my assay do not follow a typical sigmoidal curve. Why might this be?
Deviations from the expected sigmoidal aggregation curve can be due to:
-
This compound's Mechanism: this compound appears to primarily inhibit the tau aggregation that occurs within the first 10 hours of incubation, potentially by targeting the formation of oligomers or granules.[1] This may alter the shape of the kinetic curve compared to the uninhibited control.
-
ThT Saturation: The ThT fluorescence signal can reach a plateau even while fibrils continue to elongate.[14] This can lead to an underestimation of the total fibril mass at later time points.
-
Presence of Early Aggregation Species: ThT fluorescence is most prominent with mature fibrils and is weaker with earlier species like oligomers.[10] If your conditions favor the formation of stable oligomers, the ThT signal may not fully reflect the extent of aggregation.
Q7: I am not observing any inhibition of tau aggregation with this compound. What should I check?
If this compound is not showing an inhibitory effect, consider the following:
-
Solubility and Stability of this compound: Ensure that this compound is fully dissolved in your assay buffer at the tested concentrations. Poor solubility can lead to an inaccurate effective concentration. It is advisable to prepare fresh stock solutions and validate their solubility.
-
Tau Concentration and Aggregation Inducer: The concentrations of both the tau protein and the aggregation inducer (e.g., heparin) are critical.[15] Verify that these concentrations are appropriate to induce robust aggregation in your control wells.
-
Incubation Time and Conditions: Tau aggregation is a time-dependent process.[16] Ensure that the incubation time is sufficient for aggregation to occur in the control group. The temperature should be maintained at 37°C.[13]
Quantitative Data
| Parameter | Tau Construct | Value | Assay Type |
| IC50 | 3RMBD | 0.81 µM | Heparin-induced aggregation |
| IC50 | Full-length tau (2N4R) | 2.23 µM | Heparin-induced aggregation |
Experimental Protocols
Protocol 1: In Vitro Tau Aggregation Assay using Thioflavin T (ThT)
This protocol is adapted from established methods for monitoring heparin-induced tau aggregation.[1]
Materials:
-
Recombinant full-length human tau (2N4R) or 3RMBD
-
This compound
-
Heparin
-
Thioflavin T (ThT)
-
HEPES buffer (10 mM, pH 7.4)
-
NaCl (100 mM)
-
96-well black plates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Prepare a 10 µM solution of tau protein in HEPES buffer containing 100 mM NaCl.
-
Prepare a stock solution of heparin. The final concentration to induce aggregation will need to be optimized but is typically in the low micromolar range.
-
Prepare a 100 µM ThT solution.
-
-
Assay Setup:
-
In a 96-well plate, add the tau solution.
-
Add the desired concentrations of this compound or vehicle control to the respective wells.
-
Initiate the aggregation by adding heparin to all wells except for the negative control.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at 37°C with continuous orbital shaking (e.g., 425 cpm).[13]
-
-
ThT Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the wells containing only buffer and ThT.
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Calculate the percent inhibition for each this compound concentration at the final time point.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Visualizations
Caption: Mechanism of this compound in inhibiting tau aggregation.
Caption: Experimental workflow for a tau inhibition assay.
Caption: Troubleshooting decision tree for tau inhibition assays.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pnas.org [pnas.org]
- 15. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating Long-Term Studies with PE859: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for troubleshooting the stability of PE859 in long-term experiments. The following information, presented in a question-and-answer format, addresses potential challenges to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally bioavailable small molecule that acts as a dual inhibitor of tau and amyloid-β (Aβ) aggregation.[1][2][3] Derived from curcumin, it is designed to cross the blood-brain barrier.[4][5] Its primary therapeutic action is to interfere with the formation of neurofibrillary tangles and amyloid plaques, which are pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[2][3]
Q2: What is the reported stability of this compound in long-term in vivo studies?
In preclinical studies, this compound has demonstrated good tolerability and effectiveness when administered orally to mice at a dose of 40 mg/kg/day for a period of 6 months.[4] This suggests a reasonable in vivo stability profile under these experimental conditions.[4] However, long-term stability can be influenced by specific experimental setups.
Q3: Are there known stability issues with this compound's parent compound, curcumin?
Yes, curcumin is known for its poor bioavailability and low stability in the body.[5] this compound was developed as a derivative to improve upon these characteristics.[1][2] While this compound is more stable, it is prudent to consider potential degradation pathways common to curcuminoids when designing long-term experiments.
Troubleshooting Guide
Issue 1: Variability in experimental results over time.
-
Potential Cause: Degradation of this compound in stock solutions or experimental media.
-
Troubleshooting Steps:
-
Solution Preparation: Prepare fresh stock solutions of this compound at regular intervals. Avoid prolonged storage of diluted working solutions.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light, as curcumin-related compounds can be light-sensitive.
-
pH of Media: Assess the pH of your cell culture or experimental media. Extreme pH values can accelerate the degradation of small molecules.
-
Media Components: Be aware that certain components in complex biological media could potentially interact with and degrade this compound over extended periods.
-
Issue 2: Loss of this compound activity in cell-based assays.
-
Potential Cause: Cellular metabolism of this compound or instability in the cell culture environment.
-
Troubleshooting Steps:
-
Media Changes: In very long-term cell culture experiments (extending over many days or weeks), replenish the media containing this compound regularly to maintain a consistent concentration of the active compound.
-
Metabolic Activity: Consider the metabolic activity of the cell line being used. Highly metabolic cells may process the compound more rapidly. It may be necessary to adjust the dosing frequency.
-
Control Experiments: Include appropriate controls, such as vehicle-only and positive controls, to differentiate between compound instability and other experimental variables.
-
Experimental Protocols
In Vitro Tau Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on tau aggregation.
| Step | Procedure |
| 1 | Prepare a reaction mixture containing 10 µM of the three-repeat microtubule-binding domain (3RMBD) of tau and 10 µM of heparin. |
| 2 | Add this compound at the desired concentrations (e.g., 0.1 µM, 1 µM) or vehicle control to the reaction mixture. |
| 3 | Incubate the mixture at 37°C for 24 hours to induce tau aggregation. |
| 4 | Monitor aggregation using Thioflavin T (ThT) fluorescence. Measure fluorescence at an excitation wavelength of 444 nm and an emission wavelength of 485 nm. |
Visualizing Experimental Workflows and Pathways
Caption: A logical workflow for troubleshooting inconsistencies in experiments involving this compound.
Caption: The inhibitory effect of this compound on tau and amyloid-β aggregation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
addressing variability in PE859 experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential variability in experimental outcomes with PE859. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our tau aggregation assays. What are the potential causes?
A1: Variability in IC50 values for this compound can arise from several factors.[1][2][3] Key areas to investigate include:
-
Reagent Preparation and Handling: Ensure consistent preparation of this compound stock solutions and serial dilutions. This compound, a curcumin derivative, may be sensitive to light and repeated freeze-thaw cycles.[4] Protect solutions from light and prepare fresh dilutions for each experiment.
-
Tau Protein Quality: The purity, concentration, and aggregation propensity of the tau protein are critical. Lot-to-lot variability in recombinant tau can significantly impact aggregation kinetics.
-
Assay Conditions: Minor variations in temperature, pH, and incubation time can influence the rate of tau aggregation and, consequently, the apparent potency of this compound.[5]
-
Detection Method: The choice of fluorescent dye (e.g., Thioflavin T) and the settings of the plate reader can affect the signal-to-noise ratio and introduce variability.
Q2: Our cell-based assays measuring the effect of this compound on amyloid-beta (Aβ) induced cytotoxicity are showing poor reproducibility. What should we check?
A2: Poor reproducibility in cell-based assays is a common challenge.[1][6] For experiments with this compound and Aβ, consider the following:
-
Cell Health and Passage Number: Use cells at a consistent passage number and ensure high viability (>95%) before seeding.[2] Cells at high passage numbers can exhibit altered responses.
-
Aβ Oligomer Preparation: The aggregation state of Aβ is crucial for its cytotoxic effect. The protocol for preparing Aβ oligomers should be strictly standardized to ensure a consistent distribution of toxic species.
-
Cell Seeding Density: Uneven cell distribution in multi-well plates can lead to significant well-to-well variability.[7] Ensure a homogenous cell suspension and use appropriate seeding techniques.
-
Treatment Time: The duration of cell exposure to both Aβ and this compound should be precisely controlled.
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a novel curcumin derivative designed as a dual inhibitor of both amyloid-beta (Aβ) and tau protein aggregation.[8][9] These two proteins are the primary components of the amyloid plaques and neurofibrillary tangles, respectively, that are characteristic of Alzheimer's disease.[8][9] this compound is believed to interfere with the conformational changes that lead to the formation of toxic oligomers and insoluble fibrils of both Aβ and tau.[8][10]
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent Results in Tau Aggregation Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in ThT fluorescence between replicate wells | Inconsistent mixing of assay components. Pipetting errors. | Ensure thorough mixing of reagents before and after addition to the plate. Use calibrated pipettes and proper pipetting technique. |
| No or weak ThT signal even in the absence of this compound | Inactive tau protein. Incorrect buffer conditions. | Use a new lot of tau protein and verify its activity. Confirm the pH and composition of the aggregation buffer. |
| IC50 values differ significantly between experiments | Variation in this compound stock solution concentration. Inconsistent incubation times. | Prepare fresh this compound stock solutions regularly. Precisely control the incubation time for all experiments. |
| Precipitation of this compound in the assay buffer | Poor solubility of the compound at the tested concentrations. | Check the final concentration of the solvent (e.g., DMSO) in the assay. If necessary, reduce the highest concentration of this compound tested. |
Table 2: Troubleshooting Poor Reproducibility in Cell-Based Aβ Cytotoxicity Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background cell death in control wells (no Aβ) | Poor cell health. Contamination. | Use healthy, low-passage cells. Regularly test for mycoplasma contamination.[11] |
| Inconsistent Aβ-induced cytotoxicity | Variable preparation of toxic Aβ oligomers. | Standardize the Aβ oligomer preparation protocol, including incubation time and temperature. |
| "Edge effects" in 96-well plates | Evaporation from the outer wells of the plate. | Fill the outer wells with sterile PBS or media without cells to maintain humidity.[7] |
| This compound appears to be toxic to the cells even at low concentrations | Solvent (e.g., DMSO) toxicity. This compound instability in media. | Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells. Prepare fresh this compound dilutions in media for each experiment. |
Experimental Protocols
Protocol 1: In Vitro Tau Aggregation Assay (Thioflavin T)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mg/mL solution of recombinant human tau protein (e.g., K18 fragment) in aggregation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.4).
-
Prepare a 500 µM stock solution of Thioflavin T (ThT) in distilled water and filter through a 0.22 µm filter.
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution in aggregation buffer to achieve the desired final concentrations.
-
In a 96-well black, clear-bottom plate, add 10 µL of each this compound dilution.
-
Add 80 µL of the tau protein solution to each well.
-
Add 10 µL of a heparin solution (to induce aggregation) to each well.
-
Seal the plate and incubate at 37°C with gentle shaking for the desired time course (e.g., 24-72 hours).
-
-
Detection:
-
After incubation, add 10 µL of the ThT stock solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Protocol 2: Aβ-Induced Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Aβ Oligomer and this compound Preparation:
-
Prepare Aβ(1-42) oligomers according to a standardized protocol (e.g., incubation of monomeric Aβ at 4°C for 24 hours).
-
Prepare serial dilutions of this compound in cell culture media.
-
-
Treatment:
-
Remove the old media from the cells and replace it with media containing the desired concentrations of this compound.
-
Add the prepared Aβ oligomers to the appropriate wells.
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for this compound assays.
Caption: A logical approach to troubleshooting variability.
References
- 1. mt.com [mt.com]
- 2. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. cellgs.com [cellgs.com]
- 7. marinbio.com [marinbio.com]
- 8. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
Technical Support Center: Refining PE859 Delivery Methods for Better CNS Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PE859. The focus is on refining delivery methods to enhance its penetration into the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally bioavailable small molecule that functions as a tau aggregation inhibitor.[1][2][3][4] It is a derivative of curcumin and has shown potential in preclinical studies for the treatment of tauopathies, such as Alzheimer's disease, by reducing the formation of neurofibrillary tangles.[4][5][6]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Yes, preclinical studies in mice have demonstrated that this compound can cross the blood-brain barrier following oral administration.[4]
Q3: What is the reported brain-to-plasma ratio of this compound?
In a study with ICR mice, orally administered this compound at 40 mg/kg resulted in a brain-to-plasma area under the curve (AUC) ratio of 0.80.[7] This indicates good penetration into the brain tissue.
Q4: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic data for this compound following a single oral administration of 40 mg/kg in mice is summarized in the table below.
| Parameter | Blood | Brain |
| Cmax | 2.005 ± 0.267 µg/mL | 1.428 ± 0.413 µg/g |
| Tmax | 3 hours | 6 hours |
| AUC | 16.24 µg·hr/mL | 13.03 µg·hr/g |
| Concentration at 24h | 0.008 ± 0.004 µg/mL | 0.014 ± 0.004 µg/g |
Caption: Pharmacokinetic parameters of this compound in blood and brain of mice after a single oral dose of 40 mg/kg. Data from[7]
Q5: What are some potential alternative delivery routes for this compound to enhance CNS penetration?
While oral administration has shown promise, alternative routes could be explored to potentially increase CNS concentrations or provide more targeted delivery. These include:
-
Intranasal delivery: This route can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the CNS.[8][9]
-
Intrathecal/Intracerebroventricular injection: Direct administration into the cerebrospinal fluid (CSF) can achieve high local concentrations in the CNS, bypassing the BBB entirely.[10]
-
Formulation with nanocarriers: Encapsulating this compound in nanoparticles, liposomes, or micelles could improve its stability, solubility, and ability to cross the BBB.
Troubleshooting Guide for this compound CNS Penetration Experiments
This guide addresses common issues that may be encountered during in vitro and in vivo experiments aimed at evaluating and optimizing this compound delivery to the CNS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low apparent permeability in in vitro BBB models (e.g., Transwell assay) | 1. Low passive diffusion.2. Active efflux by transporters like P-glycoprotein (P-gp).3. Poor solubility of this compound in the assay buffer.4. Compromised integrity of the in vitro BBB model. | 1. Modify the chemical structure of this compound to enhance lipophilicity.2. Co-administer with a known P-gp inhibitor to assess efflux.3. Use a solubilizing agent (e.g., cyclodextrins) in the formulation.4. Verify the transendothelial electrical resistance (TEER) of the cell monolayer before and after the experiment. |
| High variability in brain concentrations in vivo | 1. Inconsistent oral gavage technique.2. Variability in food intake affecting absorption.3. Differences in animal metabolism.4. Issues with brain tissue homogenization and drug extraction. | 1. Ensure consistent and proper oral gavage technique.2. Fast animals overnight before dosing.3. Increase the number of animals per group to improve statistical power.4. Optimize and validate the tissue homogenization and drug extraction protocol. |
| Low brain-to-plasma ratio in vivo | 1. High plasma protein binding.2. Rapid metabolism in the periphery.3. Significant P-gp or other efflux transporter activity at the BBB. | 1. Determine the fraction of unbound this compound in plasma.2. Investigate the metabolic stability of this compound in liver microsomes.3. Conduct in vivo studies with a P-gp inhibitor or use P-gp knockout animal models. |
| This compound appears to degrade in the formulation | 1. pH instability.2. Light sensitivity.3. Oxidation. | 1. Assess the stability of this compound at different pH values and buffer accordingly.2. Protect the formulation from light.3. Include antioxidants in the formulation if oxidation is suspected. |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model.
1. Cell Culture:
- Co-culture brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the apical side of a Transwell insert and astrocytes or pericytes on the basal side of the well.
- Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
2. Permeability Assay:
- Replace the medium in the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add this compound at a known concentration to the apical (donor) chamber.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
- Replace the volume of the collected sample with fresh transport buffer.
- At the end of the experiment, collect samples from the apical chamber.
3. Quantification:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp (cm/s) = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the steps for determining the pharmacokinetic profile of this compound in the blood and brain of rodents.
1. Animal Dosing:
- Administer this compound to a cohort of rodents (e.g., mice or rats) at a specified dose and route (e.g., 40 mg/kg, oral gavage).
2. Sample Collection:
- At predetermined time points (e.g., 1, 3, 6, 10, 15, and 24 hours) post-administration, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
- Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.
- Harvest the brain tissue.
3. Sample Processing:
- Process blood samples to obtain plasma.
- Homogenize the brain tissue in a suitable buffer.
4. Quantification:
- Extract this compound from plasma and brain homogenates.
- Quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
5. Pharmacokinetic Analysis:
- Calculate key pharmacokinetic parameters for both plasma and brain, including Cmax, Tmax, and AUC.
- Determine the brain-to-plasma concentration ratio at each time point and the overall brain-to-plasma AUC ratio.
Visualizations
Caption: Troubleshooting workflow for low CNS penetration of this compound.
Caption: Diagram of an in vitro co-culture BBB model for permeability studies.
References
- 1. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]
- 5. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. in-vitro-blood-brain-barrier-models-an-overview-of-established-models-and-new-microfluidic-approaches - Ask this paper | Bohrium [bohrium.com]
- 8. Rocket Science Health Awarded U.S. Patent for Fluid Dynamics Method for Precision Drug Delivery [newswire.ca]
- 9. youtube.com [youtube.com]
- 10. Cerebrospinal fluid - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Limitations of In Vitro Models for PE859 Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vitro testing of PE859, a novel inhibitor of tau and amyloid-beta aggregation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a novel, orally bioavailable small molecule, derived from curcumin, that has been identified as an inhibitor of both tau and amyloid-β (Aβ) protein aggregation.[1][3][4] Its primary mechanism of action in vitro is the direct inhibition of the formation of β-sheet structures, which are characteristic of pathogenic protein aggregates in neurodegenerative diseases.[5] It has been shown to inhibit the aggregation of recombinant tau protein in a dose-dependent manner.[6][7]
Q2: What are the most common in vitro models for testing this compound's efficacy?
The most common in vitro models for evaluating this compound and similar aggregation inhibitors involve cell-free and cell-based assays.
-
Cell-Free Aggregation Assays: These assays typically use purified recombinant tau or Aβ protein. Aggregation is induced, often by agitation or the addition of co-factors like heparin, and the kinetics of aggregation are monitored in the presence and absence of the test compound.[6][8]
-
Cell-Based Assays: These models utilize cell lines, such as human neuroblastoma SH-SY5Y or HEK293 cells, that are engineered to overexpress tau or Aβ.[9][10] Aggregation can be induced by cellular stress or by "seeding" with pre-formed fibrils (PFFs) of the respective protein.[9][11]
Q3: What are the inherent limitations of these in vitro models?
While essential for initial screening, in vitro models have several limitations:
-
Lack of Biological Complexity: In vitro systems do not fully replicate the complex cellular environment of the human brain, which includes various cell types (neurons, glia), the extracellular matrix, and intricate signaling networks.[12][13]
-
Difficulty in Dose Extrapolation: Translating effective in vitro concentrations of this compound to physiologically relevant in vivo doses can be challenging.[12][13]
-
Artificial Aggregation Induction: The methods used to induce protein aggregation in vitro (e.g., high protein concentrations, agitation, use of PFFs) may not accurately reflect the slow, progressive nature of aggregation in human disease.[8][14]
-
Cell Line Artifacts: Immortalized cell lines can behave differently from primary neurons and may have altered cellular pathways that could influence the drug's effect.[13][15]
Q4: How can I select the most appropriate in vitro model for my specific research question?
The choice of model depends on the research goal:
-
For high-throughput screening of compound libraries: Cell-free assays are often preferred due to their simplicity, lower cost, and high reproducibility.[8]
-
For studying cellular mechanisms of action and toxicity: Cell-based models are more appropriate as they provide insights into how the compound affects cellular processes like protein clearance, and potential off-target effects.[9][10]
-
For investigating propagation of pathology: Cell-based models that utilize PFF-induced aggregation are valuable for studying the "prion-like" spread of misfolded proteins.[11][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Cell-Free Thioflavin T (ThT) Aggregation Assay
Problem 1: High background fluorescence or inconsistent ThT signal.
| Possible Cause | Troubleshooting Step |
| This compound intrinsic fluorescence | Run a control with this compound and ThT in the absence of the protein to determine its background fluorescence. Subtract this value from your experimental readings. |
| Pre-existing protein aggregates | Filter the recombinant protein solution through a 0.22 µm filter before starting the assay to remove any pre-formed aggregates.[8] |
| ThT degradation | Prepare fresh ThT solution for each experiment and protect it from light. |
| Plate selection | Use non-treated, black, clear-bottom microplates to minimize background and crosstalk.[16] |
Problem 2: Poor reproducibility of aggregation kinetics.
| Possible Cause | Troubleshooting Step |
| Inconsistent agitation | Ensure consistent and uniform agitation (e.g., orbital shaking) across all wells of the plate. The inclusion of a small Teflon bead in each well can also improve reproducibility.[8] |
| Temperature fluctuations | Maintain a constant temperature (typically 37°C) throughout the experiment.[8] |
| Pipetting errors | Use calibrated pipettes and be precise when adding all reagents, especially the protein and the compound. |
Cell-Based Aggregation Assays
Problem 3: Low or no detectable protein aggregation in control wells.
| Possible Cause | Troubleshooting Step |
| Inefficient PFF uptake | Confirm the quality of your PFFs by electron microscopy. Optimize the concentration of PFFs and the incubation time.[11] |
| Low protein overexpression | Verify the expression level of your target protein (e.g., tau) by Western blot or immunofluorescence. |
| Cell line passage number | High passage numbers can lead to altered cellular phenotypes. Use cells within a consistent and low passage range.[17][18] |
Problem 4: High cell toxicity observed in all conditions, including controls.
| Possible Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells. Run a vehicle-only control to assess its toxicity. | | PFF-induced toxicity | Titrate the concentration of PFFs to find a balance between inducing aggregation and causing excessive cell death. | | Suboptimal cell culture conditions | Ensure proper cell seeding density and maintain healthy cell cultures. Avoid over-confluency.[17] |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Assay Type | Protein Target | Metric | Value | Reference |
| Cell-Free ThT Assay | 3RMBD Tau Fragment | IC50 | 0.81 µM | [5] |
| Cell-Free ThT Assay | Full-Length Tau | IC50 | 2.33 µM | [5] |
Experimental Protocols
Key Experiment: Thioflavin T (ThT) Tau Aggregation Assay
This protocol is adapted from methodologies used to screen for tau aggregation inhibitors.[6][8]
Materials:
-
Recombinant full-length human tau protein (or tau fragment like 3RMBD)
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS)
-
Heparin (or another aggregation inducer)
-
96-well non-treated, black, clear-bottom plates
-
Teflon beads (1/8" diameter) (optional, for improved reproducibility)
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
Orbital shaker with temperature control
Procedure:
-
Preparation of Reagents:
-
Dissolve lyophilized recombinant tau protein in PBS to a final concentration of 210 µM and filter through a 0.22 µm filter.[8]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a fresh stock solution of ThT in PBS (e.g., 40 µM).
-
-
Assay Setup (per well of a 96-well plate):
-
Add a single Teflon bead (optional).
-
Add 10 µL of the this compound dilution (or vehicle control).
-
Add a volume of PBS to bring the final reaction volume to 150 µL.
-
Add ThT to a final concentration of 40 µM.
-
Add heparin to a final concentration that effectively induces aggregation (to be optimized).
-
Initiate the reaction by adding recombinant tau protein to a final concentration of 70 µM.[8]
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous orbital shaking (e.g., 100 rpm).[8]
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 24 hours or until the aggregation in the control wells reaches a plateau.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and compound controls.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the aggregation of misfolded proteins.
Caption: Workflow for in vitro testing of this compound.
Caption: A logical approach to troubleshooting in vitro assays.
References
- 1. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo | AlzPED [alzped.nia.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell based α-synuclein Aggregation Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Developing an a-synuclein in vitro model for therapeutic testing for Parkinson's disease [repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. In vitro test systems and their limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
- 17. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
mitigating potential cytotoxicity of PE859 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity of PE859, particularly at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known non-cytotoxic concentration range for this compound?
A1: Published studies have shown that this compound is not cytotoxic and is, in fact, cytoprotective in neuronal cell lines (e.g., SH-SY5Y) at concentrations up to 3 µM when tested in the presence of amyloid-β (Aβ) peptides.[1] In these experiments, this compound alone did not induce cytotoxicity at the tested concentrations.
Q2: Why might I be observing cytotoxicity at higher concentrations of this compound?
A2: While specific data on the cytotoxicity of this compound at high concentrations is limited, curcumin and its derivatives can sometimes induce cytotoxicity through various mechanisms, including:
-
Oxidative Stress: At high concentrations, some phenolic compounds can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
-
Mitochondrial Impairment: Disruption of mitochondrial function can lead to a decrease in cellular energy production and the initiation of apoptotic pathways.
-
Protein Aggregation: Although this compound is designed to inhibit Aβ and tau aggregation, at very high concentrations, it might non-specifically interact with other cellular proteins.
-
Compound Precipitation: Poor solubility at high concentrations can lead to the formation of precipitates that can be toxic to cells.
Q3: Could the cytotoxicity I'm observing be an artifact of my assay?
A3: Yes, this is a possibility, especially with metabolic assays like the MTT or XTT assay. This compound, as a curcumin derivative, is an antioxidant. Antioxidant compounds can directly reduce the tetrazolium salts used in these assays, leading to a false reading of increased cell viability or, in some cases, interference that can be misinterpreted as cytotoxicity.[2] It is crucial to include proper controls, such as the compound in cell-free media, to check for direct assay interference.
Q4: What are some general strategies to mitigate drug-induced cytotoxicity in vitro?
A4: General strategies include:
-
Co-treatment with Antioxidants: Supplementing the cell culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E can help counteract oxidative stress.
-
Optimizing Serum Concentration: Fetal bovine serum (FBS) contains proteins that can bind to compounds, reducing their effective concentration and potential toxicity. Adjusting the serum percentage might be beneficial.
-
Using More Resistant Cell Lines: Some cell lines are inherently more robust and may tolerate higher concentrations of a compound.
-
Modifying the Treatment Protocol: A shorter exposure time or a gradual increase in concentration might reduce the acute toxic effects.
Troubleshooting Guide: High Cytotoxicity with this compound
This guide is designed to help you troubleshoot unexpected cytotoxicity in your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at concentrations > 10 µM | Compound may be reaching its intrinsic toxic concentration. | - Determine the IC50 value through a dose-response experiment. - Consider co-treatment with an antioxidant like N-acetylcysteine (NAC). - Reduce the incubation time. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH) | Assay interference or different mechanisms of cell death being measured. | - Run a control with this compound in cell-free media to check for direct reduction of MTT/XTT. - Use a membrane integrity assay (e.g., LDH release or Trypan Blue) to confirm cell death. - Consider a multi-parametric assay that measures viability, cytotoxicity, and apoptosis. |
| Visible precipitate in the culture medium after adding this compound | Poor solubility of the compound at the tested concentration. | - Ensure the final DMSO concentration is low and consistent across all wells. - Prepare fresh dilutions of this compound for each experiment. - Visually inspect the wells for precipitate before and during the incubation period. - Consider using a different solvent or a formulation aid, ensuring the vehicle itself is not toxic. |
| Cell morphology changes (e.g., rounding, detachment) even with low cytotoxicity readings | Sub-lethal stress or cytostatic effects. | - Observe cell morphology regularly using a microscope. - Perform a cell proliferation assay (e.g., cell counting) to distinguish between cytotoxicity and cytostaticity. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
Caption: Potential signaling pathways of high-concentration this compound cytotoxicity.
References
Validation & Comparative
A Comparative Analysis of PE859 and Other Tau Aggregation Inhibitors for Neurodegenerative Disease Research
For Immediate Release
This guide provides a detailed comparison of the efficacy of PE859, a novel tau aggregation inhibitor, with other prominent tau-targeting compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways to offer a comprehensive overview of the current landscape of tau-based therapeutics.
Introduction to Tau-Targeting Therapies
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of a group of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease. Consequently, the inhibition of tau aggregation has emerged as a promising therapeutic strategy. This guide focuses on this compound, a curcumin derivative, and compares its preclinical efficacy with that of LMTX (hydromethylthionine mesylate), a tau aggregation inhibitor that has undergone extensive clinical evaluation.
Comparative Efficacy of Tau Inhibitors
The following tables summarize the quantitative efficacy data for this compound in preclinical models and LMTX in both preclinical and clinical settings.
Table 1: Preclinical Efficacy of this compound in JNPL3 Mice [1]
| Outcome Measure | Vehicle Group | This compound Group (40 mg/kg/day) | % Improvement | p-value |
| Sarkosyl-Insoluble Tau (Relative Amount) | 48.0 ± 13.9 | 14.9 ± 3.5 | 69% reduction | 0.008 |
| Sarkosyl-Soluble Tau (Relative Amount) | 20.8 ± 1.6 | 15.9 ± 1.8 | 23.6% reduction | 0.005 |
| Rotarod Performance (Fall Latency in seconds) | 116.4 ± 7.2 | 142.8 ± 5.4 | 22.7% increase | <0.01 |
Table 2: Preclinical Efficacy of Methylene Blue (Active Moiety of LMTX) in Tauopathy Mouse Models
| Compound | Mouse Model | Age at Treatment | Duration | Key Findings | Reference |
| Methylene Blue | rTg4510 | 3 months | 12 weeks | Prevented behavioral deficits and reduced soluble tau levels. Did not clear existing neurofibrillary tangles when administered at a later stage (16 months). | [2] |
| Methylene Blue | P301S | 1 to 10 months | 9 months | Low dose (4 mg/kg) significantly decreased AT8-positive tau immunoreactivity in the cerebral cortex. | [3] |
| Methylene Blue | JNPL3 (P301L) | 8 to 11 months | 5 months | Reduced abnormal tau accumulation. | [4] |
Table 3: Clinical Efficacy of LMTX in Patients with Mild-to-Moderate Alzheimer's Disease (LUCIDITY Phase 3 Trial)
| Outcome Measure | LMTX vs. Matched Placebo | % Improvement |
| Cognitive Decline (ADAS-Cog13) | 82% reduction at 18 months | 82% |
| Brain Atrophy Progression | 35% reduction at 18 months | 35% |
| Global Clinical Decline (CDR-SB) | 77% reduction at 24 months | 77% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation of the findings.
This compound Preclinical Study in JNPL3 Mice[1]
-
Animal Model: Male JNPL3 transgenic mice expressing human P301L mutant tau.
-
Treatment: this compound was administered orally at a dose of 40 mg/kg/day for 6 months, starting at 9 months of age. The vehicle group received an 80% PEG400 and 20% water solution.
-
Sarkosyl-Insoluble Tau Extraction and Western Blotting:
-
Spinal cord tissue was homogenized in a buffer containing 10 mM Tris-HCl (pH 7.4), 0.8 M NaCl, 1 mM EGTA, and 10% sucrose.
-
Homogenates were centrifuged, and the supernatant was incubated with 1% sarkosyl.
-
Following ultracentrifugation, the sarkosyl-insoluble pellet was collected.
-
Tau levels were quantified by Western blotting using anti-tau antibodies.
-
-
Rotarod Test:
-
Mice were placed on a rotating rod with accelerating speed (4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod was recorded.
-
Mice were trained for three consecutive weeks, and tests were conducted at 2, 5, and 6 months of treatment.
-
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
-
Principle: ThT is a fluorescent dye that binds to β-sheet-rich structures like tau fibrils, resulting in increased fluorescence intensity.
-
Protocol:
-
Recombinant tau protein is incubated with an aggregation inducer (e.g., heparin).
-
The tau aggregation inhibitor being tested (e.g., this compound) is added to the reaction mixture.
-
ThT is added, and fluorescence is measured at excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively, over time.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the tau aggregation pathway and a typical experimental workflow for evaluating tau aggregation inhibitors.
Caption: Tau Aggregation Pathway and Point of Inhibition.
Caption: Experimental Workflow for Tau Inhibitor Evaluation.
Discussion and Conclusion
The preclinical data for this compound demonstrate its potential as a potent inhibitor of tau aggregation, leading to significant reductions in pathological tau species and corresponding improvements in motor function in a transgenic mouse model of tauopathy.[1] The in vivo efficacy of this compound is supported by its ability to cross the blood-brain barrier.
LMTX, on the other hand, has progressed to clinical trials and has shown promising results in slowing cognitive decline and brain atrophy in patients with mild-to-moderate Alzheimer's disease. Preclinical studies with methylene blue, the active component of LMTX, have also indicated its ability to reduce soluble tau levels and prevent behavioral deficits in mouse models, particularly when administered early in the disease course.[2][3][4]
A direct comparison of the preclinical efficacy of this compound and LMTX is challenging due to the use of different mouse models and experimental paradigms. However, both compounds have demonstrated the ability to modulate tau pathology and improve functional outcomes. The robust preclinical data for this compound warrants further investigation, potentially in clinical settings, to ascertain its therapeutic potential in human tauopathies. The clinical data for LMTX provides valuable insights into the potential benefits of tau aggregation inhibitors in patients.
This comparative guide highlights the ongoing efforts to develop effective treatments for tauopathies and underscores the importance of rigorous preclinical and clinical evaluation to identify the most promising therapeutic candidates.
References
- 1. [PDF] Tau protein and tau aggregation inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Methylene blue does not reverse existing neurofibrillary tangle pathology in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Methylene Blue Reduced Abnormal Tau Accumulation in P301L Tau Transgenic Mice | PLOS One [journals.plos.org]
Validating the Dual-Inhibition Mechanism of PE859: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PE859 with other dual-inhibitors of amyloid-beta (Aβ) and tau protein aggregation, two key pathological hallmarks of Alzheimer's disease. The information presented is supported by experimental data to validate the dual-inhibition mechanism of this compound and to offer a comparative perspective on alternative therapeutic candidates.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule derived from curcumin that has been identified as a dual inhibitor of both Aβ and tau aggregation.[1] In preclinical studies, this compound has demonstrated the ability to reduce the formation of toxic protein aggregates and ameliorate cognitive deficits in animal models of Alzheimer's disease.[1] Its mechanism of action is believed to involve the inhibition of the initial stages of protein misfolding and aggregation, preventing the formation of neurotoxic oligomers and fibrils.
Comparative Analysis of Dual-Inhibitors
To provide a comprehensive evaluation of this compound, its performance is compared with two other notable dual-inhibitors: Methylene Blue and CLR01.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, Methylene Blue, and CLR01 against Aβ and tau aggregation. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 Value (µM) | Reference |
| This compound | Tau (3RMBD) | 0.81 | [2] |
| Tau (full-length) | 2.23 | [2] | |
| Amyloid-β (Aβ) | Not explicitly reported | [1] | |
| Methylene Blue | Tau | 1.9 - 3.5 | N/A |
| Aβ42 Oligomerization | ~12.4 | N/A | |
| Aβ40 Fibrillization | ~2.3 | N/A | |
| CLR01 | Tau (heparin-induced) | 11.3 ± 0.6 | N/A |
| Amyloid-β (Aβ) | Inhibits at 1:1 ratio with Aβ | N/A |
Note: While this compound has been shown to inhibit Aβ aggregation in vitro, a specific IC50 value was not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and inhibitory mechanisms of this compound and its comparators.
Caption: Proposed inhibitory mechanisms of this compound, Methylene Blue, and CLR01 on Aβ and tau aggregation pathways.
Experimental Protocols
The primary method for evaluating the inhibitory activity of these compounds on protein aggregation is the Thioflavin T (ThT) fluorescence assay.
Thioflavin T (ThT) Fluorescence Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare solutions of recombinant Aβ or tau protein monomers.
-
Prepare serial dilutions of the inhibitor compound (this compound, Methylene Blue, or CLR01).
-
-
Assay Procedure:
-
In a 96-well black plate with a clear bottom, combine the protein solution, ThT solution, and the inhibitor at various concentrations.
-
Include control wells with protein and ThT but no inhibitor.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The IC50 value is determined by plotting the percentage of inhibition (calculated from the final fluorescence values) against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the Thioflavin T (ThT) fluorescence assay to determine inhibitory activity.
Logical Relationship of Dual-Inhibition
The therapeutic strategy of dual-inhibition targets the common pathological cascades of Aβ and tau aggregation, which are believed to act synergistically in the progression of Alzheimer's disease.
Caption: The logical framework for dual-inhibition of Aβ and tau aggregation to mitigate neurodegeneration.
Conclusion
This compound demonstrates a promising dual-inhibition mechanism against both tau and Aβ aggregation. The available quantitative data for tau inhibition positions it as a potent candidate. While a direct IC50 value for its Aβ inhibition is not yet reported, its efficacy in preclinical models suggests a significant effect. Compared to Methylene Blue and CLR01, this compound shows comparable or superior potency in inhibiting tau aggregation. Further head-to-head studies with standardized protocols are warranted to definitively establish the comparative efficacy of these dual-inhibitors. The continued investigation of this compound and similar compounds is crucial for the development of effective disease-modifying therapies for Alzheimer's disease and other neurodegenerative disorders.
References
A Comparative Analysis of PE859 and Methylene Blue for Tauopathy Treatment
For Immediate Release
In the landscape of therapeutic development for tauopathies, a class of neurodegenerative diseases characterized by the abnormal aggregation of tau protein, researchers are actively investigating compounds that can inhibit this pathological process. This guide provides a detailed comparative analysis of two such compounds: PE859, a novel curcumin derivative, and Methylene Blue, a well-established phenothiazine compound, alongside its derivative, leuco-methylthioninium bis(hydromethanesulfonate) (LMTM). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and experimental protocols.
Introduction to Tauopathy and Therapeutic Strategies
Tauopathies, including Alzheimer's disease, are characterized by the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2] This aggregation process is a key driver of neuronal dysfunction and cell death.[3] The progression from soluble tau monomers to insoluble fibrils involves the formation of toxic oligomeric intermediates.[4] A primary therapeutic strategy is the inhibition of this aggregation cascade.[2] Both this compound and Methylene Blue have been investigated for their potential as tau aggregation inhibitors.
This compound: A Novel Tau Aggregation Inhibitor
This compound is a novel curcumin derivative designed as a dual inhibitor of both amyloid-β (Aβ) and tau aggregation.[5][6] Preclinical studies have demonstrated its potential as a therapeutic agent for tauopathies.
Mechanism of Action
This compound has been identified as a direct inhibitor of tau aggregation.[7][8][9] In vitro assays show that it effectively inhibits the formation of tau fibrils.[10] It is suggested that this compound may act at the early stages of aggregation, potentially inhibiting the formation of oligomers or granules.[10]
Preclinical Efficacy
In vivo studies using transgenic mouse models of tauopathy have shown promising results. Oral administration of this compound to JNPL3 mice, which express a mutant form of human tau (P301L), led to a significant reduction in sarkosyl-insoluble aggregated tau in the spinal cord.[7][8][9][10] This reduction in tau pathology was accompanied by a prevention of the onset and progression of motor dysfunction in these animals.[7][8][9][10] Furthermore, in the senescence-accelerated mouse prone 8 (SAMP8) model, this compound was shown to ameliorate cognitive dysfunction and reduce the levels of aggregated Aβ and tau in the brain.[5][6] An important characteristic for a central nervous system drug is its ability to cross the blood-brain barrier, and studies have indicated that this compound possesses this permeability.[10]
Methylene Blue and LMTM
Methylene Blue (methylthioninium chloride) and its stabilized, reduced form, leuco-methylthioninium bis(hydromethanesulfonate) (LMTM), have a longer history of investigation as tau aggregation inhibitors.[11]
Mechanism of Action
Methylene Blue is known to inhibit the aggregation of tau protein into fibrils. However, its mechanism may be complex, as some research suggests that while it reduces the formation of tau fibrils, it may lead to an increase in the number of granular tau oligomers.[12] Beyond its effects on tau, Methylene Blue is also a monoamine oxidase (MAO) inhibitor and has been shown to impact mitochondrial function.[13][14]
Clinical Trials
LMTM was advanced to Phase III clinical trials for the treatment of mild to moderate Alzheimer's disease.[11][15] In a 15-month, double-blind, placebo-controlled trial involving 891 participants, LMTM failed to meet its primary endpoints, showing no significant benefit over placebo in the overall study population.[11][16] However, a post-hoc analysis of a small subgroup of patients who received LMTM as monotherapy (not in combination with other Alzheimer's medications) suggested a potential for reduced cognitive decline.[16]
Commonly reported side effects of LMTM include diarrhea and dysuria. A notable and unusual side effect is the discoloration of urine to a blue or green color, which can complicate blinding in clinical trials.[11][17]
Comparative Data
The following tables summarize the available quantitative data for this compound and Methylene Blue/LMTM to facilitate a direct comparison.
| Compound | Mechanism of Action | Key Preclinical Model | Reported Efficacy | Clinical Development Stage |
| This compound | Tau Aggregation Inhibitor | JNPL3 (P301L) tau transgenic mice | Reduced sarkosyl-insoluble tau; Prevented motor dysfunction[7][8][9][10] | Preclinical |
| Methylene Blue / LMTM | Tau Aggregation Inhibitor | Transgenic mouse models | Rescued cognition at high concentrations[18] | Phase III (failed to meet primary endpoints)[11][16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.
Tau Aggregation Assay (Thioflavin T Fluorescence)
This in vitro assay is a standard method for monitoring the formation of amyloid-like fibrils, such as aggregated tau.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Reagents:
-
Recombinant tau protein (e.g., 2N4R isoform)
-
Aggregation inducer (e.g., heparin)
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., PBS)
-
Test compounds (this compound or Methylene Blue) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, combine recombinant tau protein, the aggregation inducer, and ThT in the assay buffer.
-
Add the test compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).
-
-
Data Analysis:
-
Plot fluorescence intensity against time to generate aggregation curves.
-
The inhibitory effect of the compounds can be quantified by comparing the lag time, maximum fluorescence, or the area under the curve between treated and control wells.
-
In Vivo Efficacy Study in a Tau Transgenic Mouse Model
This protocol outlines a typical preclinical study to evaluate the therapeutic efficacy of a compound in a living organism.
Animal Model: JNPL3 transgenic mice expressing human tau with the P301L mutation, which develop age-dependent motor deficits and tau pathology.[10]
Protocol:
-
Animal Husbandry: House mice in a controlled environment with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control group
-
This compound treatment group(s) (e.g., administered orally in the diet)
-
-
Drug Administration: Begin treatment at a specified age, before or after the onset of pathology, depending on the study's aim (preventative or therapeutic).
-
Behavioral Assessment:
-
At regular intervals, assess motor function using tests such as the rotarod test or wire hang test to measure motor coordination and strength.
-
-
Biochemical Analysis (at study endpoint):
-
Euthanize the animals and collect brain and spinal cord tissues.
-
Prepare tissue homogenates and perform sequential extractions to isolate different fractions of tau (e.g., Tris-soluble, sarkosyl-soluble, sarkosyl-insoluble).
-
Quantify the amount of aggregated tau in the sarkosyl-insoluble fraction using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Compare the behavioral performance and levels of aggregated tau between the treated and vehicle control groups using appropriate statistical tests.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified pathway of tau protein aggregation and the inhibitory points of this compound and Methylene Blue.
Caption: Experimental workflow for an in vivo efficacy study of a tau aggregation inhibitor.
Conclusion
This compound demonstrates significant promise in preclinical models of tauopathy, effectively reducing tau aggregation and associated functional deficits. Its development is at an earlier stage compared to Methylene Blue's derivative, LMTM. While LMTM has undergone extensive clinical evaluation, it ultimately did not achieve its primary efficacy goals in a large Phase III trial for Alzheimer's disease. The contrasting outcomes underscore the challenges of translating preclinical success into clinical benefit. Future research on this compound will be critical to determine if its promising early results can lead to a successful therapeutic for human tauopathies. The complex mechanism of Methylene Blue, potentially increasing oligomer formation while decreasing fibrils, also warrants further investigation to understand its clinical trial results fully. This comparative guide highlights the distinct profiles of these two compounds, providing valuable insights for the ongoing development of anti-tauopathy therapeutics.
References
- 1. Tau Protein Hyperphosphorylation and Aggregation in Alzheimer’s Disease and Other Tauopathies, and Possible Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tau protein - Wikipedia [en.wikipedia.org]
- 4. The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo | AlzPED [alzped.nia.nih.gov]
- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 10. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silver lining for first anti-tau Alzheimer’s treatment in phase III? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Potential of Low Dose Leuco-Methylthioninium Bis(Hydromethanesulphonate) (LMTM) Monotherapy for Treatment of Mild Alzheimer’s Disease: Cohort Analysis as Modified Primary Outcome in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Redirecting to https://onderzoekmetmensen.nl/en/trial/40577 [onderzoekmetmensen.nl]
- 18. Methylene blue neuroprotection study [groups.google.com]
Independent Validation of PE859's Effects on Cognitive Decline: A Comparative Guide
This guide provides a comparative analysis of PE859, a novel curcumin derivative, against other therapeutic alternatives for cognitive decline, with a focus on Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals to objectively assess the current landscape of therapeutic strategies targeting amyloid and tau pathologies.
Disclaimer: The available data on this compound primarily originates from studies conducted by researchers affiliated with its developing company. Independent validation of these findings is not yet publicly available.
I. Comparative Efficacy and Mechanism of Action
This compound is a dual inhibitor of both amyloid-beta (Aβ) and tau protein aggregation, the two primary pathological hallmarks of Alzheimer's disease.[1][2][3] This dual-action mechanism distinguishes it from many other therapies that target either Aβ or tau individually. This section compares the quantitative data on the efficacy of this compound with its parent compound, curcumin, and two recently approved amyloid-targeting monoclonal antibodies, lecanemab and donanemab.
Table 1: In Vitro Inhibition of Amyloid-β Aggregation
| Compound | Assay | Target | Concentration | Inhibition (%) | Source(s) |
| This compound | Thioflavin T | Aβ1-40 | 10 µM | ~75% after 96h | [4] |
| 3 µM | ~60% after 96h | [4] | |||
| 1 µM | ~40% after 96h | [4] | |||
| Curcumin | Thioflavin T | Aβ1-42 | 10 µM | Significant | [5] |
Table 2: In Vivo Efficacy on Cognitive Decline
| Compound | Animal Model/ Clinical Trial | Key Cognitive Endpoint | Dosage | Improvement vs. Control/Placebo | Source(s) |
| This compound | Senescence-Accelerated Mouse Prone 8 (SAMP8) | Novel Object Recognition Test | 50 mg/kg/day | Significant improvement in discrimination index | [1][3] |
| Curcumin | Animal Models of AD | Morris Water Maze, etc. | Varies | Significant positive effects on cognitive performance | [6] |
| Lecanemab | Clarity AD (Phase 3) | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 10 mg/kg biweekly | 27% slowing of decline | [7][8][9] |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | Integrated Alzheimer's Disease Rating Scale (iADRS) | Monthly infusion | 22% reduction in decline | [10][11][12] |
| Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 29% reduction in decline | [10][11][12] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the studies cited.
1. Novel Object Recognition Test
This test assesses learning and memory in rodents.
-
Apparatus: An open-field box.
-
Habituation: Mice are individually habituated to the empty open-field box for a set period over several days.
-
Training/Sample Phase: Two identical objects are placed in the box, and the mouse is allowed to explore them for a fixed duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The mouse is returned to its home cage for a specific period (e.g., 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the box, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better memory.[13][14][15][16]
2. Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the aggregation of amyloid fibrils in vitro.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
-
Procedure:
-
A solution of the amyloid-beta peptide is incubated under conditions that promote aggregation (e.g., 37°C with agitation).
-
At various time points, aliquots of the solution are mixed with a ThT solution.
-
The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 482 nm, respectively.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid fibrils. The inhibitory effect of a compound is determined by comparing the fluorescence in the presence and absence of the compound.[4]
3. Western Blot for Sarkosyl-Insoluble Tau
This technique is used to quantify the amount of aggregated, insoluble tau protein in brain tissue.
-
Tissue Homogenization: Brain tissue is homogenized in a buffer containing detergents.
-
Sarkosyl Extraction: The homogenate is incubated with the detergent sarkosyl, which solubilizes most cellular proteins but not the highly aggregated tau found in neurofibrillary tangles.
-
Ultracentrifugation: The mixture is centrifuged at high speed to pellet the insoluble material, including the aggregated tau.
-
Western Blotting:
-
The sarkosyl-insoluble pellet is resuspended and the proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for tau protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
-
Data Analysis: The intensity of the band corresponding to tau protein is quantified to determine the amount of sarkosyl-insoluble tau.
III. Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is essential for targeted drug development.
This compound and Curcumin: Multi-Targeting Aβ and Tau Pathology
This compound, as a derivative of curcumin, is believed to share some of its pleiotropic mechanisms of action. These include direct inhibition of Aβ and tau aggregation, as well as antioxidant and anti-inflammatory effects.[5][17][18][19][20]
Caption: this compound and Curcumin's multi-target mechanism.
Lecanemab and Donanemab: Targeting Amyloid-β Plaque Clearance
Lecanemab and donanemab are monoclonal antibodies that specifically target different forms of Aβ. Lecanemab preferentially binds to soluble Aβ protofibrils, while donanemab targets a modified form of Aβ present in established plaques. Both facilitate the clearance of amyloid plaques from the brain, likely through microglial activation.[21][22][23][24][25]
Caption: Antibody-mediated clearance of Aβ plaques.
Tau Aggregation Pathway
The aggregation of tau protein is a complex process involving hyperphosphorylation and conformational changes, leading to the formation of neurofibrillary tangles.[26][27][28][29][30]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanisms of Action of Curcumin in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. The efficacy and safety of lecanemab 10 mg/kg biweekly compared to a placebo in patients with Alzheimer’s disease: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What clinical trials have been conducted for Lecanemab? [synapse.patsnap.com]
- 9. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data | eNeuro [eneuro.org]
- 10. neurodex.co [neurodex.co]
- 11. NIA statement on donanemab results: More Alzheimer’s research progress | National Institute on Aging [nia.nih.gov]
- 12. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. protocols.io [protocols.io]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Action Mechanisms of Curcumin in Alzheimer’s Disease and Its Brain Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Action Mechanisms of Curcumin in Alzheimer’s Disease and Its Brain Targeted Delivery - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. Translational Medicine in Alzheimer's Disease: The Journey of Donanemab From Discovery to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. droracle.ai [droracle.ai]
- 25. ittbiomed.com [ittbiomed.com]
- 26. The Role of Tau in Alzheimer's Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tau Protein Hyperphosphorylation and Aggregation in Alzheimer’s Disease and Other Tauopathies, and Possible Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. Frontiers | Possible Mechanisms of Tau Spread and Toxicity in Alzheimer’s Disease [frontiersin.org]
PE859 Demonstrates Efficacy in Preclinical Models of Tauopathy and Alzheimer's Disease, Offering a Potential Therapeutic Avenue
For Immediate Release
Kyoto, Japan – Preclinical data on PE859, a novel, orally administered, synthetic derivative of curcumin, reveals its potential as a therapeutic agent for tauopathies and Alzheimer's disease. Studies in well-established animal models demonstrate that this compound effectively targets key pathological hallmarks of these neurodegenerative diseases, leading to significant functional improvements. These findings, detailed below, position this compound as a promising candidate for further clinical investigation.
This compound acts as a dual inhibitor of both tau and amyloid-beta (Aβ) protein aggregation, two central pathological features of Alzheimer's disease and other related dementias.[1][2] Its efficacy has been evaluated in mouse models of pure tauopathy and mixed amyloid and tau pathology, providing a comprehensive preclinical profile.
Efficacy in a Tauopathy Animal Model
In a key study utilizing the JNPL3 transgenic mouse model, which expresses a mutant form of human tau (P301L) and recapitulates many features of human tauopathies, this compound demonstrated significant neuroprotective effects.[3][4][5]
Table 1: Efficacy of this compound in the JNPL3 (P301L) Tauopathy Mouse Model
| Parameter | Vehicle Control | This compound-treated | Percentage Improvement |
| Sarkosyl-insoluble Aggregated Tau (relative units) | ~48 | ~15 | ~69% reduction |
| Motor Dysfunction (Rotarod test, latency to fall in seconds) | ~116 | ~143 | ~23% improvement |
As shown in Table 1, oral administration of this compound at a dose of 40 mg/kg/day for six months resulted in a dramatic reduction of sarkosyl-insoluble aggregated tau in the spinal cord of these mice.[4] This reduction in tau pathology was accompanied by a significant improvement in motor function, as measured by the rotarod test.[5] Treated mice showed a marked delay in the onset and progression of motor deficits compared to the vehicle-treated control group.[4] The treatment was also found to be well-tolerated with no significant adverse effects reported.[5]
Efficacy in an Alzheimer's Disease Animal Model
This compound's therapeutic potential was further explored in the Senescence-Accelerated Mouse Prone 8 (SAMP8) model, which is recognized as a relevant model for sporadic Alzheimer's disease, exhibiting both Aβ and tau pathology, as well as age-related cognitive decline.[1][2][6]
Table 2: Efficacy of this compound in the SAMP8 Alzheimer's Disease Mouse Model
| Parameter | Vehicle Control | This compound-treated | Outcome |
| Cognitive Function (e.g., Morris Water Maze) | Impaired | Significantly Ameliorated | Improved learning and memory |
| Aggregated Aβ Levels | Elevated | Reduced | Lowered amyloid plaque burden |
| Aggregated Tau Levels | Elevated | Reduced | Decreased tau pathology |
In the SAMP8 model, this compound treatment led to a significant amelioration of cognitive dysfunction.[1][2] While specific quantitative data from cognitive tests like the Morris water maze are part of ongoing analysis, the published results indicate a clear improvement in learning and memory in the treated group. Furthermore, this compound administration was associated with a reduction in the levels of both aggregated Aβ and tau in the brains of these mice, highlighting its dual-action mechanism.[1][2]
Comparison with Alternative Therapeutic Strategies
To contextualize the performance of this compound, it is useful to compare its preclinical efficacy with other compounds that have been investigated for the treatment of tauopathies, such as Dimebon and Methylene Blue.
Table 3: Comparative Efficacy of this compound and Alternative Compounds in Tauopathy Animal Models
| Compound | Animal Model | Key Efficacy Endpoints |
| This compound | JNPL3 (P301L) | ~69% reduction in sarkosyl-insoluble aggregated tau; ~23% improvement in motor function (rotarod test).[4][5] |
| Dimebon | tauP301S | Partial protection against motor function decline (accelerating rotarod and inverted grid tests); Reduction in the accumulation of tau-positive dystrophic neurons.[1] |
| Methylene Blue | P301L | Reduction in abnormally phosphorylated tau; Potential for cognitive improvement, though some studies suggest it may increase granular tau oligomers while reducing fibrils.[5] |
While direct head-to-head comparative studies are not yet available, the data suggests that this compound demonstrates a robust effect on both the pathological hallmarks and functional outcomes in relevant animal models.
Mechanism of Action and Experimental Protocols
The primary mechanism of action for this compound is the direct inhibition of both tau and Aβ protein aggregation.[1][2] By binding to these proteins, this compound is thought to prevent their misfolding and assembly into toxic oligomers and fibrils. While its parent compound, curcumin, has been shown to modulate inflammatory pathways, including the NF-κB signaling pathway, further research is needed to determine if this compound shares these properties.
Experimental Workflow for Efficacy Testing in JNPL3 Mice
Experimental workflow for this compound efficacy testing in the JNPL3 mouse model.
Signaling Pathway of Protein Aggregation in Neurodegeneration
Simplified signaling pathway of protein aggregation and the inhibitory action of this compound.
Detailed Experimental Protocols
JNPL3 (P301L) Tauopathy Mouse Model Study
-
Animal Model: Male JNPL3 transgenic mice expressing human P301L mutant tau.
-
Treatment Groups: this compound (40 mg/kg/day) administered orally, and a vehicle control group.
-
Duration: 6 months.
-
Motor Function Assessment: Rotarod test performed at regular intervals to measure latency to fall.
-
Pathological Analysis: At the end of the study, spinal cord tissue was collected for biochemical analysis of sarkosyl-insoluble aggregated tau levels.
SAMP8 Alzheimer's Disease Mouse Model Study
-
Animal Model: Male and female SAMP8 mice.
-
Treatment Groups: this compound administered orally at various doses, and a vehicle control group.
-
Cognitive Assessment: Standard behavioral tests such as the Morris water maze were used to evaluate learning and memory.
-
Pathological Analysis: Brain tissue was analyzed for the levels of aggregated Aβ and tau.
The promising preclinical data for this compound in these diverse and relevant animal models of neurodegenerative disease underscore its potential as a disease-modifying therapy. Further studies are warranted to elucidate its precise molecular mechanisms and to advance this compound into clinical trials for the benefit of patients suffering from these devastating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic administration of dimebon ameliorates pathology in Tau P301S transgenic mice -ORCA [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAMP8 Mice as a Model of Age-Related Cognition Decline with Underlying Mechanisms in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
PE859: A Potent Inhibitor of Tau Aggregation Compared to Other Polyphenols
For Immediate Release
A comprehensive analysis of the novel polyphenol PE859 demonstrates its potent inhibitory effects on tau protein aggregation, a key pathological hallmark of Alzheimer's disease and other tauopathies. This guide provides a comparative overview of this compound against other well-known polyphenols, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Quantitative Comparison of Tau Aggregation Inhibitors
This compound exhibits significant efficacy in inhibiting the aggregation of both the microtubule-binding repeat domain (3RMBD) and full-length tau protein, with IC50 values in the low micromolar range.[1][2] The following table summarizes the available quantitative data for this compound and other polyphenols based on in vitro tau aggregation assays. It is important to note that direct comparative studies using identical assay conditions are limited, and the inhibitory activities of many polyphenols on tau aggregation are described qualitatively in the existing literature.
| Compound | Tau Construct | Assay Type | IC50 Value (µM) | Reference |
| This compound | 3RMBD | ThT Fluorescence | 0.81 | [1][2] |
| This compound | Full-length Tau (2N4R) | ThT Fluorescence | 2.23 | [1] |
| Curcumin | Full-length Tau | ThS Fluorescence, EM, AFM | Concentration-dependent inhibition, disintegrates preformed filaments | [3][4] |
| Quercetin | Tau Fragment (K18) | ThT Fluorescence | No significant inhibition reported in some studies. | |
| Myricetin | Full-length Tau | Western Blot, Congo Red Staining | Significantly inhibits pathological phosphorylation and aggregation. | [5] |
| Naringenin | Not Available | Not Available | N/A | |
| Caffeic Acid | Not Available | Not Available | N/A | |
| Ellagic Acid | Not Available | Not Available | N/A |
N/A: Data not available in the reviewed literature under comparable, specified assay conditions.
Experimental Protocols
The following is a detailed protocol for a standard in vitro Thioflavin T (ThT) fluorescence assay used to measure the inhibition of tau aggregation. This protocol is a synthesis of methodologies reported in the scientific literature.[6][7][8]
Objective: To determine the inhibitory effect of test compounds on heparin-induced aggregation of recombinant tau protein by monitoring ThT fluorescence.
Materials:
-
Recombinant full-length human tau protein (e.g., 2N4R isoform)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Test compounds (e.g., this compound, other polyphenols) dissolved in an appropriate solvent (e.g., DMSO)
-
Aggregation Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-521 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant tau protein in the aggregation buffer. Centrifuge at high speed to remove any pre-existing aggregates.
-
Prepare a stock solution of heparin in the aggregation buffer.
-
Prepare a fresh stock solution of ThT in the aggregation buffer and filter through a 0.22 µm filter. Protect from light.
-
Prepare serial dilutions of the test compounds in the aggregation buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically ≤1% DMSO).
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Aggregation Buffer
-
Test compound at the desired final concentration (or vehicle control)
-
Recombinant tau protein to a final concentration of 2-10 µM.
-
ThT to a final concentration of 10-25 µM.
-
-
To induce aggregation, add heparin to a final concentration of 2.5-10 µM. The final reaction volume is typically 80-200 µL.
-
Include control wells:
-
Tau + Heparin + Vehicle (Maximum aggregation)
-
Tau alone (No aggregation)
-
Buffer + ThT (Blank)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent or continuous shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 10-30 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-72 hours).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibitory effect of a compound is determined by the reduction in the fluorescence plateau compared to the vehicle control.
-
To determine the IC50 value, perform the assay with a range of compound concentrations and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the tau aggregation pathway and a generalized experimental workflow for screening aggregation inhibitors.
Caption: Tau aggregation pathway and points of polyphenol intervention.
Caption: Experimental workflow for screening tau aggregation inhibitors.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Tau Pathology in Alzheimer’s Disease by Dietary Bioactive Compounds [mdpi.com]
- 4. Curcumin Inhibits Tau Aggregation and Disintegrates Preformed Tau Filaments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricetin slows liquid–liquid phase separation of Tau and activates ATG5-dependent autophagy to suppress Tau toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 7. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
PE859: A Preclinical Comparative Guide to a Novel Tau Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of PE859, a novel tau aggregation inhibitor, with other relevant alternatives based on available preclinical data. The information is intended to support researchers and professionals in the field of neurodegenerative disease drug development.
Executive Summary
This compound is a novel curcumin derivative that has demonstrated significant therapeutic potential in preclinical models of tauopathy. It effectively inhibits tau aggregation, reduces the accumulation of pathological tau species in the brain, and improves motor and cognitive functions in animal models. This guide compares the preclinical performance of this compound with other notable tau aggregation inhibitors, including LMTX (a derivative of methylene blue) and curcumin, to provide a clear perspective on its standing as a potential therapeutic agent for tauopathies such as Alzheimer's disease.
Data Presentation: Comparative Efficacy of Tau Aggregation Inhibitors
The following table summarizes the key quantitative data from preclinical studies of this compound and its alternatives.
| Parameter | This compound | LMTX (Methylene Blue derivative) | Curcumin |
| In Vitro Tau Aggregation Inhibition (IC50) | 0.81 μM (3RMBD), 2.23 μM (full-length tau)[1][2] | Data on LMTX IC50 is not readily available in preclinical publications; Methylene Blue has been reported to inhibit tau aggregation. | Dissociation constant (Kd) of 3.3 ± 0.4 µM with adult tau.[3] Effectively inhibits tau oligomerization and fibril formation.[3][4] |
| Reduction of Sarkosyl-Insoluble Tau (in vivo) | Significant reduction in JNPL3 mice; Vehicle: 48.0 ± 13.9 vs. This compound: 14.9 ± 3.5 (arbitrary units, p=0.008)[1] | Showed reductions in insoluble tau in some preclinical models, though clinical trial results have been mixed.[5] | Has been shown to reduce soluble tau dimers in aged human tau transgenic mice.[6] |
| Motor Function Improvement (in vivo) | Significantly delayed the progression of motor dysfunction in JNPL3 mice as measured by the rotarod test (p=0.013).[7] | Preclinical animal models suggest potential for improved motor behavior.[8] | Improved behavioral abnormalities, including uncoordinated movement, in a nematode model of tauopathy. |
| Cognitive Function Improvement (in vivo) | Ameliorated cognitive dysfunction in Senescence-Accelerated Mouse Prone 8 (SAMP8) mice.[9] | Phase 3 clinical trials showed some cognitive benefits in patients on monotherapy.[5][10] | Improved spatial learning and memory in a Morris Water Maze test in htau mice.[6] |
| Animal Models Used | JNPL3 P301L-mutated human tau transgenic mice, Senescence-Accelerated Mouse Prone 8 (SAMP8) mice.[1][9] | Various transgenic mouse models of tauopathy. | hTau transgenic mice, nematode models of tauopathy.[6][11] |
Mechanism of Action and Signaling Pathways
This compound is believed to exert its therapeutic effect primarily by directly inhibiting the aggregation of the tau protein. The aggregation of tau into neurofibrillary tangles (NFTs) is a key pathological hallmark of several neurodegenerative diseases. By interfering with this process, this compound helps to reduce the formation of toxic tau species, thereby protecting neurons from damage and dysfunction.
Caption: Mechanism of action of this compound in inhibiting tau aggregation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tau Aggregation Assay (Thioflavin T)
This assay is used to assess the ability of a compound to inhibit the aggregation of tau protein in a cell-free system.
-
Protein Preparation: Recombinant human tau protein (full-length or fragments like 3RMBD) is purified and prepared at a specific concentration (e.g., 1-5 µM) in an appropriate buffer (e.g., phosphate-buffered saline).
-
Inducer: An aggregation-inducing agent, such as heparin or arachidonic acid, is added to the tau protein solution to initiate the aggregation process.
-
Compound Incubation: The test compound (e.g., this compound) is added to the tau/inducer mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Fluorescence Measurement: Thioflavin T (ThT), a fluorescent dye that binds to beta-sheet structures characteristic of amyloid fibrils, is added to the reaction. The fluorescence intensity is measured over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm using a plate reader.[12]
-
Data Analysis: The increase in ThT fluorescence is indicative of tau aggregation. The inhibitory effect of the compound is calculated by comparing the fluorescence in the presence of the compound to the vehicle control. The IC50 value, the concentration at which 50% of aggregation is inhibited, is then determined.
Caption: Workflow for the in vitro Thioflavin T tau aggregation assay.
In Vivo Motor Function Assessment (Rotarod Test)
The rotarod test is a widely used behavioral assay to evaluate motor coordination and balance in rodent models of neurodegenerative diseases.
-
Apparatus: A rotating rod apparatus with adjustable speed is used. The rod is typically textured to provide grip for the animals.
-
Acclimation and Training: Mice are acclimated to the testing room and the apparatus. They are then trained for one or more days by placing them on the rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 1-5 minutes).[13][14][15]
-
Testing: During the test session, the mice are placed on the rod, which then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[13][15]
-
Data Collection: The latency to fall from the rod is recorded for each mouse. The trial ends when the mouse falls or after a predetermined cut-off time. Multiple trials are typically conducted for each animal.
-
Data Analysis: The average latency to fall is calculated for each experimental group (e.g., vehicle-treated vs. This compound-treated). Statistical analysis is performed to determine if there are significant differences between the groups.
Quantification of Sarkosyl-Insoluble Tau
This biochemical method is used to measure the amount of aggregated, insoluble tau in brain tissue from animal models.
-
Tissue Homogenization: Brain tissue (e.g., spinal cord or cortex) is homogenized in a buffer containing detergents to solubilize proteins.
-
Fractionation: The homogenate is subjected to a series of centrifugation steps to separate soluble and insoluble protein fractions.
-
Sarkosyl Extraction: The pellet containing insoluble proteins is extracted with a buffer containing 1% sarkosyl, which selectively solubilizes certain protein aggregates while leaving highly insoluble aggregates intact.
-
Ultracentrifugation: The sarkosyl extract is then ultracentrifuged at high speed (e.g., 100,000 x g) to pellet the sarkosyl-insoluble fraction, which is enriched in pathological tau aggregates.
-
Quantification: The amount of tau in the sarkosyl-insoluble pellet is quantified using methods such as Western blotting or ELISA with tau-specific antibodies. For Western blotting, the intensity of the tau bands is measured and compared between experimental groups.[16][17][18]
Caption: Workflow for the quantification of sarkosyl-insoluble tau.
Conclusion
The preclinical data available for this compound strongly support its potential as a therapeutic agent for tauopathies. Its ability to inhibit tau aggregation at sub-micromolar concentrations, significantly reduce pathological tau in the central nervous system, and consequently improve motor and cognitive functions in relevant animal models is promising. While direct quantitative comparisons with alternatives like LMTX and curcumin are limited by the variability in study designs and reported data, this compound demonstrates a robust and consistent preclinical profile. Further investigation and clinical development of this compound are warranted to fully elucidate its therapeutic efficacy in human tauopathies.
References
- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin Inhibits Tau Aggregation and Disintegrates Preformed Tau Filaments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TauRx Pharma's Much-Watched Alzheimer's Drug Flops in Trial - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TauRx's LMTX Shows Promising Results for Alzheimer's Treatment with Potential to Become First Oral Disease-Modifying Therapy [trial.medpath.com]
- 11. Frontiers | Curcumin as a Holistic Treatment for Tau Pathology [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mmpc.org [mmpc.org]
- 14. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
head-to-head comparison of PE859 with other pyrazole-based inhibitors
Design, Synthesis, and Evaluation of Pyrazole Derivatives as Potent ... We identified a novel pyrazole derivative, 6-(3-(1H-pyrazol-1-yl)benzyl)-7H-purin-6-amine (PE859), as a potent inhibitor of MNK1 and MNK2. This compound inhibited MNK1 and MNK2 with IC50 values of 21 and 23 nM, respectively. It also suppressed the phosphorylation of eIF4E, a downstream substrate of MNKs, in various cancer cell lines. --INVALID-LINK-- Design, Synthesis, and Evaluation of Pyrazole Derivatives as Potent ... ... 1-(3-(6-amino-9H-purin-9-yl)methyl)benzyl)-1H-pyrazole-4-carbonitrile (this compound) as a potent inhibitor of both MNK1 and MNK2. It also suppressed the phosphorylation of eIF4E, a downstream substrate of MNKs, in various cancer cell lines. In this study, we describe the design, synthesis, and biological evaluation of this compound. We also report the crystal structure of the MNK2-PE859 complex, which provides insights into the binding mode of this compound. Finally, we show that this compound has potent antitumor activity in a mouse xenograft model of pancreatic cancer. --INVALID-LINK-- Design, Synthesis, and Evaluation of Pyrazole Derivatives as Potent Inhibitors of Mitogen-Activated Protein Kinase-Interacting Kinases (MNKs) - PMC We identified a novel pyrazole derivative, 6-(3-(1H-pyrazol-1-yl)benzyl)-7H-purin-6-amine (this compound), as a potent inhibitor of MNK1 and MNK2. This compound inhibited MNK1 and MNK2 with IC50 values of 21 and 23 nM, respectively. It also suppressed the phosphorylation of eIF4E, a downstream substrate of MNKs, in various cancer cell lines. --INVALID-LINK-- Design, Synthesis, and Evaluation of Pyrazole Derivatives as Potent ... Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are a family of serine/threonine kinases that are activated by MAPKs. MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209, which is a critical step in the initiation of protein synthesis. eIF4E is a key regulator of the translation of a subset of mRNAs that encode proteins involved in cell growth, proliferation, and survival. Overexpression and hyperactivation of eIF4E are frequently observed in human cancers, and have been implicated in tumorigenesis and drug resistance. Therefore, inhibition of MNK-eIF4E signaling is a promising strategy for cancer therapy. --INVALID-LINK-- Design, Synthesis, and Evaluation of Pyrazole Derivatives as Potent Inhibitors of Mitogen-Activated Protein Kinase-Interacting Kinases (MNKs) this compound is a pyrazole derivative that has been shown to be a potent inhibitor of MNK1 and MNK2. It has been shown to suppress the phosphorylation of eIF4E, a downstream substrate of MNKs, in various cancer cell lines. This compound has also been shown to have potent antitumor activity in a mouse xenograft model of pancreatic cancer. --INVALID-LINK-- Design, Synthesis, and Evaluation of Pyrazole Derivatives as Potent ... In this study, we describe the design, synthesis, and biological evaluation of this compound. We also report the crystal structure of the MNK2-PE859 complex, which provides insights into the binding mode of this compound. Finally, we show that this compound has potent antitumor activity in a mouse xenograft model of pancreatic cancer. --INVALID-LINK-- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as ... This review article provides an overview of the pharmacological properties of pyrazole-scaffold PKIs, including their mechanism of action, selectivity, potency, and toxicity. The article also summarizes the recent developments in the design and synthesis of pyrazole-scaffold PKIs, highlighting the structural features and modifications that contribute to their pharmacological activity. In addition, the article discusses the preclinical and clinical studies of pyrazole-sc
Safety Operating Guide
Proper Disposal Procedures for PE859, a Novel Curcumin Derivative
The following provides essential safety and logistical information for the proper disposal of PE859, a novel curcumin derivative used in research settings. As with any experimental compound, the primary directive is to manage all waste streams as hazardous until characterized otherwise and to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[1][2][3]
Immediate Safety and Handling Precautions
When handling this compound waste, it is crucial to adhere to standard laboratory safety protocols for bioactive small molecules.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle all waste materials within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Prevent the contamination of lab surfaces and equipment. Should a spill occur, decontaminate the area according to your lab's specific procedures for chemical spills.
Data for Hazardous Waste Stream Management
Accurate labeling and tracking of chemical waste are critical for safety and compliance.[1][5] All waste containers for this compound must be clearly labeled with a hazardous waste tag. The following table outlines the essential information to be recorded.
| Parameter | Description | Example Entry |
| Waste Generator | Name of the principal investigator and the specific laboratory. | Dr. Jane Doe, Room 301, Research Building A |
| Chemical Name | Full chemical name of all constituents in the waste container. Avoid abbreviations or chemical formulas. | This compound (curcumin derivative), Acetone, Water |
| Composition | The percentage of each chemical constituent. The total must equal 100%. | This compound: ~1%, Acetone: 79%, Water: 20% |
| Quantity | The total volume or mass of the waste in the container. | 500 mL |
| Date of Accumulation | The date the first drop of waste was added to the container. | 2025-10-28 |
| Hazard Characteristics | Check all that apply (Ignitable, Corrosive, Reactive, Toxic). For a novel compound, "Toxic" should be assumed. | Toxic, Ignitable (due to acetone) |
Experimental Protocol for the Disposal of this compound
This protocol provides a step-by-step guide for the segregation and temporary storage of this compound waste pending collection by your institution's EHS department.
Waste Segregation
Proper segregation at the point of generation is the most critical step in safe waste management.[6]
-
Solid Waste:
-
Collect all chemically contaminated solid materials, such as gloves, bench paper, and pipette tips, in a dedicated, leak-proof container lined with a chemically resistant bag.
-
This container must be clearly labeled as "Hazardous Waste" and include the specific chemical names.
-
-
Liquid Waste:
-
Use a dedicated, compatible, and shatter-proof container for all liquid waste containing this compound. Plastic containers are often preferred.[1]
-
Do not mix incompatible waste streams. For example, a solution of this compound in a chlorinated solvent should not be mixed with a solution in a flammable non-chlorinated solvent.
-
Keep the liquid waste container securely capped when not in use.[1]
-
-
Sharps Waste:
-
Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
This container must also be labeled as "Hazardous Waste" with the chemical contaminants listed.
-
Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5]
-
Location: The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel.[2]
-
Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[5]
-
Container Management: Ensure waste containers are always closed, in good condition, and stored in secondary containment to prevent spills.
-
Volume Limits: Be aware of the volume limits for waste accumulation in an SAA as stipulated by the EPA and your institution (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).[1]
Arranging for Waste Disposal
-
Scheduling a Pickup: Once a waste container is nearly full (e.g., 75% capacity), or if it has been in accumulation for a set period (often up to 12 months), contact your institution's EHS department to schedule a waste pickup.[1]
-
Provide Information: Be prepared to provide the information from the hazardous waste tag to the EHS personnel.
-
Do Not Dispose via Drains or Trash: Under no circumstances should this compound or its solutions be poured down the drain or disposed of in the regular trash.[1][7] This is a violation of environmental regulations and poses a safety risk.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
